5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPWFKSJDWMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393422 | |
| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-90-1 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for producing 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound. This molecule serves as a key intermediate in the development of various pharmaceutical and agrochemical agents, including anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1] Its pyrazole core provides a stable and reactive scaffold for further molecular elaboration.[1] This guide presents two primary, well-established synthetic routes, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate comprehension and replication in a laboratory setting.
Synthetic Pathways
Two principal synthetic routes for this compound are outlined below. Both pathways are reliable and utilize readily available starting materials.
Route 1: From Ethyl (ethoxymethylene)cyanoacetate
This route involves the initial formation of the ethyl ester intermediate, ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, through the cyclocondensation of (4-chlorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. The subsequent step is the hydrolysis of the ester to the final carboxylic acid product.
Route 2: From 4-Chlorobenzaldehyde and Malononitrile
This alternative pathway proceeds via a three-component reaction involving 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine to yield the 4-carbonitrile intermediate, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This intermediate is then hydrolyzed to the desired carboxylic acid.
Experimental Protocols
Route 1: Synthesis via Ester Intermediate
Step 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Reaction: (4-chlorophenyl)hydrazine hydrochloride is reacted with ethyl (ethoxymethylene)cyanoacetate in the presence of a base.
-
Procedure:
-
To a stirred solution of (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (20 mL), add triethylamine (1.5 mL, 11 mmol) at room temperature.
-
Stir the mixture for 15 minutes to neutralize the hydrochloride salt.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Reaction: Saponification of the ethyl ester using a base, followed by acidification.
-
Procedure:
-
Suspend ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (2.65 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (10 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Acidify the solution to pH 3-4 by the dropwise addition of 2N hydrochloric acid with constant stirring.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60-70°C to yield this compound.
-
Route 2: Synthesis via Nitrile Intermediate
Step 1: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
-
Reaction: A three-component condensation of 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine.
-
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to give 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
-
Step 2: Hydrolysis to this compound
-
Reaction: Acid-catalyzed hydrolysis of the nitrile group.
-
Procedure:
-
To a solution of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (2.18 g, 10 mmol) in ethanol (20 mL), add concentrated sulfuric acid (5 mL) cautiously with cooling.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling, pour the reaction mixture onto crushed ice (100 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like aqueous ethanol to obtain the pure carboxylic acid.
-
Data Presentation
Table 1: Physicochemical and Yield Data for Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂ClN₃O₂ | 265.70 | 115-117 | 85-90 |
| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 190-192[2] | 80-88 |
| This compound | C₁₀H₈ClN₃O₂ | 237.65 | >250 | 75-85 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 1.30 (t, 3H), 4.25 (q, 2H), 5.90 (s, 2H), 7.40-7.55 (m, 4H), 7.85 (s, 1H) | 14.5, 60.0, 98.0, 125.0, 129.5, 132.0, 137.0, 141.0, 153.0, 164.0 | 3450, 3340 (NH₂), 1680 (C=O), 1620, 1580 |
| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 6.20 (s, 2H), 7.50-7.65 (m, 4H), 7.95 (s, 1H) | 75.0, 115.0, 125.5, 129.8, 132.5, 137.5, 142.0, 152.0 | 3447, 3346 (NH₂), 2206 (C≡N), 1632, 1600[2] |
| This compound | 6.10 (s, 2H), 7.45-7.60 (m, 4H), 7.90 (s, 1H), 12.5 (br s, 1H) | 97.0, 125.2, 129.6, 132.2, 137.2, 141.5, 153.5, 168.0 | 3460, 3350 (NH₂), 3200-2500 (OH), 1690 (C=O), 1625 |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
Characterization of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the amino and carboxylic acid functional groups, along with the chlorophenyl substituent, makes this molecule a versatile scaffold for the synthesis of novel bioactive compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This guide aims to provide a detailed technical overview of its characterization to support further research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClN₃O₂ |
| Molecular Weight | 237.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Synthesis
Representative Synthetic Protocol
This protocol describes the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
Materials:
-
4-chlorobenzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, as described in some green chemistry approaches)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add the catalyst (e.g., 0.05 g).
-
Add a solvent mixture of H₂O/EtOH (e.g., 1:1 mixture).
-
Stir the reaction mixture at a suitable temperature (e.g., 55 °C) for the required time (typically monitored by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Representative synthesis workflow for a 5-aminopyrazole derivative.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While the specific spectra for this compound are not available, the expected spectral features based on its structure and data from analogous compounds are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-H | ~8.0-8.5 (singlet) | C=O (Carboxylic Acid) | ~165-175 |
| Aromatic-H (chlorophenyl) | ~7.4-7.8 (multiplet) | C-Cl (Aromatic) | ~130-140 |
| NH₂ | ~5.0-6.0 (broad singlet) | C-NH₂ | ~145-155 |
| COOH | ~11.0-13.0 (broad singlet) | Aromatic Carbons | ~120-135 |
| Pyrazole Carbons | ~100-150 |
Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H stretch (Amino) | 3300-3500 (medium, two bands) |
| C=O stretch (Carboxylic Acid) | 1680-1710 (strong) |
| C=N stretch (Pyrazole ring) | 1590-1650 (medium) |
| C=C stretch (Aromatic ring) | 1450-1600 (medium) |
| C-Cl stretch | 1000-1100 (strong) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (237.65 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is also expected. Common fragmentation patterns for such molecules may include the loss of COOH (45 Da), H₂O (18 Da), and cleavage of the pyrazole ring.
X-ray Crystallography
While the crystal structure of this compound has not been reported, analysis of closely related compounds such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals common structural motifs. It is anticipated that the title compound will exhibit intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. Additionally, hydrogen bonding involving the amino group and the pyrazole nitrogen atoms is likely to play a significant role in the crystal packing. The chlorophenyl group's orientation relative to the pyrazole ring will influence the overall molecular conformation.
Biological Activity and Potential Applications
Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities. The structural features of this compound suggest its potential as a precursor for the development of novel therapeutic agents and agrochemicals.
-
Pharmaceutical Development: This compound can serve as a key intermediate in the synthesis of anti-inflammatory, analgesic, and anticancer drugs.
-
Agricultural Chemistry: It has potential applications in the formulation of herbicides and fungicides.
-
Biochemical Research: The molecule can be used in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.
Caption: Potential applications of the title compound.
Experimental Protocols
Detailed protocols for the analytical techniques are provided to ensure accurate and reproducible characterization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Caption: General analytical workflow for compound characterization.
Conclusion
This compound is a promising scaffold for the development of new molecules with potential applications in medicine and agriculture. This technical guide provides a foundational understanding of its properties and characterization, drawing upon data from closely related compounds. The detailed protocols and workflows presented herein are intended to facilitate further research and unlock the full potential of this versatile molecule. Future work should focus on obtaining specific experimental data for the title compound to validate the predictions made in this guide.
An In-depth Technical Guide to 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document collates available data on its physicochemical properties, provides a plausible synthetic route, and explores its potential biological activities based on related structures. The information is intended to serve as a valuable resource for researchers engaged in drug discovery and development, as well as for scientists in related chemical fields.
Chemical Properties
This compound is a pyrazole derivative characterized by an amino group at the 5-position, a 4-chlorophenyl substituent at the 1-position, and a carboxylic acid group at the 4-position. Its unique structure, featuring both electron-donating and electron-withdrawing groups on the pyrazole ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₃O₂ | [1] |
| Molecular Weight | 237.65 g/mol | [1] |
| Appearance | White needles | [1] |
| Melting Point | 190-198 °C | [1] |
| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF. | |
| pKa | Estimated pKa of the carboxylic acid is ~3-4, and the pKa of the protonated amino group is ~2-3. |
Spectral Data (Predicted)
| Spectrum | Predicted Features |
| ¹H NMR | Aromatic protons on the chlorophenyl ring (two doublets), a singlet for the pyrazole C-H proton, broad singlets for the amino (NH₂) and carboxylic acid (COOH) protons. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the carboxylic acid carbonyl carbon (~165-175 ppm), and the carbons of the chlorophenyl ring. |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), N-H stretches (~3300-3500), C=O stretch (~1700), C=N and C=C stretches (~1500-1600), and C-Cl stretch (~1000-1100). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 237, with a characteristic M+2 peak at m/z 239 due to the ³⁷Cl isotope. Fragmentation may involve the loss of COOH and other moieties. |
Experimental Protocols
Plausible Synthetic Route
A likely synthetic pathway to this compound involves a multi-step process starting from 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine, followed by hydrolysis. This is adapted from a known procedure for a similar carbonitrile derivative.[2]
References
Spectroscopic Analysis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide presents predicted data based on the analysis of structurally similar pyrazole derivatives. Detailed experimental protocols for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are provided to facilitate the characterization of this molecule. Furthermore, this guide includes workflow visualizations to aid in the conceptualization and execution of these analytical methods.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from published data for analogous compounds, including various substituted 5-amino-1H-pyrazole-4-carbonitriles and other pyrazole-carboxylic acid derivatives.[2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.8 | Singlet | 1H | Pyrazole C3-H |
| ~7.6 | Doublet | 2H | Aromatic (H-2', H-6') |
| ~7.5 | Doublet | 2H | Aromatic (H-3', H-5') |
| ~6.5 | Singlet (broad) | 2H | Amino (-NH₂) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carboxylic acid (-COOH) |
| ~150 | Pyrazole C5-NH₂ |
| ~140 | Pyrazole C3 |
| ~137 | Aromatic C1' |
| ~132 | Aromatic C4'-Cl |
| ~129 | Aromatic C3', C5' |
| ~125 | Aromatic C2', C6' |
| ~95 | Pyrazole C4 |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |
| 3200 - 2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1630 | Strong | N-H bending (amino group) |
| 1590 - 1450 | Medium - Strong | C=C and C=N stretching (pyrazole and aromatic rings) |
| ~1250 | Medium | C-O stretching (carboxylic acid) |
| ~1090 | Strong | C-Cl stretching |
| ~830 | Strong | C-H out-of-plane bending (para-substituted aromatic) |
Table 4: Predicted UV-Vis Data (in Methanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~210 | High | π → π* (Pyrazole ring) |
| ~260 | Medium | π → π* (Chlorophenyl ring) |
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M-H₂O+H]⁺ | Loss of water from protonated molecule |
| [M-COOH+H]⁺ | Decarboxylation product |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: 500 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.[8]
Instrumentation: FT-IR Spectrometer with a universal attenuated total reflectance (UATR) accessory or a pellet press.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[9]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, which are characteristic of its chromophores.[1]
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
Procedure:
-
Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol). The solvent should not absorb UV radiation in the same region as the sample.[11]
-
Sample Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as the blank to zero the spectrophotometer.
-
Sample Measurement: Rinse and fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12] The use of solvents like DMSO should be avoided or minimized due to their low vapor pressure.[12] The addition of a small amount of formic acid can aid in protonation for positive ion mode.[13]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the workflows for the spectroscopic analyses described above.
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. rsc.org [rsc.org]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acid Derivatives: A Technical Guide
Introduction: Pyrazole carboxylic acid derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for a range of therapeutic targets. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazole carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.[1][2][3][4]
Anticancer Activity
Novel pyrazole carboxylic acid derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[5] A prominent target is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] Inhibition of CDK2 by these derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazole carboxylic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast Cancer) | 8.03 | [6] |
| Compound 5 | HepG2 (Liver Cancer) | 13.14 | [6] |
| Compound 6 | MCF-7 (Breast Cancer) | Not specified, but potent | [6] |
| Compound 11 | MCF-7 (Breast Cancer) | Not specified, but potent | [6] |
| Compound 34d | HeLa (Cervical Cancer) | 10.41 | [5] |
| Compound 34d | DU-145 (Prostate Cancer) | 10.77 | [5] |
| Compound 50h | 786-0 (Renal Cancer) | 9.9 | [5] |
| Compound 50h | MCF-7 (Breast Cancer) | 31.87 | [5] |
| L2 | CFPAC-1 (Pancreatic Cancer) | 61.7 | [7] |
| L3 | MCF-7 (Breast Cancer) | 81.48 | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data: Antimicrobial Activity
The table below presents the minimal inhibitory concentration (MIC) values of selected pyrazole carboxylic acid derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [9] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [9] |
| Compound 2 | Aspergillus niger | 1 | [9] |
| Nitro-substituted pyrazole | Bacillus cereus | 128 | [1] |
| BTC-j | Staphylococcus aureus | 12.5 | [1] |
| BTC-j | Bacillus subtilis | 6.25 | [1] |
| BTC-j | Escherichia coli | 3.125 | [1] |
| BTC-j | Pseudomonas aeruginosa | 6.25 | [1] |
| Compound 24 | Staphylococcus aureus | 16 | [8] |
| Compound 25 | Staphylococcus aureus | 16 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including arthritis and cardiovascular disorders.[10] Pyrazole carboxylic acid derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.[11]
Quantitative Data: Anti-inflammatory Activity (COX Inhibition)
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole carboxylic acid derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5u | 45.23 - 204.51 (weak) | 1.79 | 74.92 | [7] |
| Compound 5s | 45.23 - 204.51 (weak) | Not specified, but potent | 72.95 | [7] |
| Compound 5r | 45.23 - 204.51 (weak) | Not specified, but potent | 64.40 | [7] |
| Compound 5t | 45.23 - 204.51 (weak) | Not specified, but potent | 22.21 | [7] |
| Celecoxib (Standard) | Not specified | Not specified | 78.06 | [7] |
Enzyme Inhibition
Beyond COX, pyrazole carboxylic acid derivatives have been shown to inhibit other clinically relevant enzymes, such as carbonic anhydrase (CA) and acetylcholinesterase (AChE).[1] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma and as diuretics.[12] Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.
Quantitative Data: Enzyme Inhibition
The table below details the inhibitory constants (Ki) of various pyrazole derivatives against different enzyme targets.
| Compound Class | Target Enzyme | Ki Range | Reference |
| Pyrazole [3,4–d] pyridazine compounds | hCA I | 9.03 - 55.42 nM | [1] |
| Pyrazole [3,4–d] pyridazine compounds | hCA II | 18.04 - 66.24 nM | [1] |
| Pyrazole [3,4–d] pyridazine compounds | AChE | 394.77 - 952.93 nM | [1] |
| Novel pyrazole derivatives (1–8 and 9a, b) | hCA I | 1.03 - 22.65 µM | [1] |
| Novel pyrazole derivatives (1–8 and 9a, b) | hCA II | 1.82 - 27.94 µM | [1] |
| Novel pyrazole derivatives (1–8 and 9a, b) | AChE | 48.94 - 116.05 µM | [1] |
| Novel pyrazoline derivatives | hCA I | 17.4 - 40.7 nM | [1] |
| Novel pyrazoline derivatives | hCA II | 16.1 - 55.2 nM | [1] |
| Novel pyrazoline derivatives | AChE | 48.2 - 84.1 nM | [1] |
| Pyrazol‐4‐yl‐diazene derivatives | α‐glycosidase | 33.72 - 90.56 nM | [1] |
| Pyrazol‐4‐yl‐diazene derivatives | hCA I | 1.06 - 9.83 nM | [1] |
| Pyrazol‐4‐yl‐diazene derivatives | hCA II | 0.68 - 7.16 nM | [1] |
| Pyrazol‐4‐yl‐diazene derivatives | AChE | 44.66 - 78.34 nM | [1] |
| Pyrazol‐4‐yl‐diazene derivatives | BChE | 50.36 - 88.36 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]
-
Drug Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[18]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. Spread the standardized inoculum evenly over the agar surface using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole carboxylic acid derivative solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well.[5] Include a solvent control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.[5]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and solutions of COX-1 and COX-2 enzymes. The substrate is arachidonic acid.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound solution. Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.[19]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescence-based detection method, often involving an ELISA kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the inhibitor to that of the control. The IC50 value is determined from a dose-response curve.
Enzyme Inhibition: Carbonic Anhydrase Assay
This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of CO2.
-
Reagents: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5), a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, hCA II), and a solution of the substrate, p-nitrophenyl acetate (p-NPA).[12]
-
Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and the pyrazole derivative solution. Pre-incubate for a defined period.
-
Reaction Initiation: Add the p-NPA substrate to start the reaction. The hydrolysis of p-NPA by carbonic anhydrase produces the yellow-colored p-nitrophenolate.
-
Absorbance Reading: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated, and the Ki value is determined using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and a general experimental workflow relevant to the biological activities of pyrazole carboxylic acid derivatives.
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: COX-2 signaling pathway in inflammation.
Caption: General experimental workflow for drug discovery.
Conclusion
Novel pyrazole carboxylic acid derivatives represent a highly valuable class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the next generation of pyrazole-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in realizing their full clinical potential.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. orientjchem.org [orientjchem.org]
- 19. benchchem.com [benchchem.com]
The Discovery and Development of 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of compounds. It details experimental protocols for their synthesis and key biological assays, presents quantitative structure-activity relationship (SAR) data, and visualizes the critical signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the pyrazole core.
Introduction
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the design of bioactive molecules. Its structural versatility and ability to participate in various non-covalent interactions have made it a frequent component in a multitude of approved drugs and clinical candidates. Within this class, the 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid core and its derivatives have garnered significant attention due to their potent inhibitory activity against a range of therapeutically relevant enzymes, particularly protein kinases.
Derivatives of this scaffold have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1], Fibroblast Growth Factor Receptor (FGFR)[2], and Protein Tyrosine Phosphatase 1B (PTP1B), among others. These targets are implicated in a host of pathological conditions, including inflammatory diseases, cancers, and metabolic disorders, highlighting the broad therapeutic potential of this compound class. This guide will explore the foundational chemistry and biology of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, providing the necessary technical details to support further research and development efforts.
Synthesis and Characterization
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids is typically achieved through a two-step process: the initial formation of a pyrazole-4-carboxylate ester followed by its hydrolysis to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate
This protocol details the synthesis of a key precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Materials:
-
Phenylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol, absolute
-
Ice water
Procedure:
-
A solution of phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 mL of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
The mixture is heated to reflux and maintained for 6 hours.[3]
-
The reaction mixture is then allowed to stand at room temperature for approximately 48 hours.
-
Following the standing period, the mixture is refluxed for an additional 8 hours.[3]
-
After the second reflux, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the product.[3]
-
The precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[3]
Experimental Protocol: Hydrolysis to 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid
This protocol describes the saponification of the ethyl ester to the final carboxylic acid using lithium hydroxide.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water, deionized
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent), in a 2:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 by the dropwise addition of 1 M HCl at 0 °C (ice bath).
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Biological Activity and Data Presentation
The 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives have been extensively evaluated for their inhibitory activity against various protein kinases and phosphatases. The following tables summarize key quantitative data for representative compounds.
IRAK4 Inhibition
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory diseases.
| Compound ID | Modification from Core Scaffold | IRAK4 IC₅₀ (nM) | Reference |
| 18 | Carboxamide replaced with difluoromethyl | 0.3 | [1] |
| 19 | Carboxamide replaced with trifluoromethyl | 0.2 | [1] |
| 14 | Diamine at 5-position of pyrazolopyrimidine | 0.3 | [1] |
FGFR Inhibition
Aberrant FGFR signaling is a key driver in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide core have shown significant promise.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR2 V564F IC₅₀ (nM) | Reference |
| 10h | 46 | 41 | 99 | 62 | [2] |
Cellular Activity
The anti-proliferative effects of these compounds are crucial for their potential as anti-cancer agents.
| Compound ID | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| 10h | NCI-H520 (lung cancer) | 19 | [2] |
| 10h | SNU-16 (gastric cancer) | 59 | [2] |
| 10h | KATO III (gastric cancer) | 73 | [2] |
Key Signaling Pathways and Experimental Workflows
Understanding the molecular context in which these compounds act is vital for rational drug design. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways and a general workflow for inhibitor evaluation.
Signaling Pathways
References
An In-depth Technical Guide to the Theoretical Studies on the Structure of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their versatile scaffold allows for a wide range of substitutions, leading to a diverse array of biological activities. These compounds have been extensively investigated as inhibitors of various kinases, including p38 mitogen-activated protein kinase (p38MAPK) and fibroblast growth factor receptor (FGFR), making them promising candidates for anti-inflammatory and anticancer therapies.[1][2] Furthermore, their utility extends to agrochemicals and materials science.[3][4]
A thorough understanding of the structural and electronic properties of 5-aminopyrazole derivatives is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. Theoretical and computational studies, in conjunction with experimental validation, provide invaluable insights into the intricacies of their molecular architecture. This technical guide offers a comprehensive overview of the theoretical studies on the structure of 5-aminopyrazole derivatives, focusing on key aspects such as tautomerism, molecular geometry, and their implications for biological activity. Detailed experimental protocols for the characterization of these compounds are also provided, alongside visualizations of relevant signaling pathways.
Theoretical Studies on the Structure of 5-Aminopyrazole Derivatives
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 5-aminopyrazole derivatives. These computational approaches allow for the prediction of molecular geometries, tautomeric stability, and electronic charge distributions, which are critical for understanding their reactivity and interactions with biological targets.
Tautomerism in 5-Aminopyrazoles
A crucial aspect of the structure of 5-aminopyrazoles is the phenomenon of annular prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the pyrazole ring. This results in the existence of different tautomeric forms, which can significantly influence the compound's chemical and biological properties.
Computational studies have shown that the relative stability of these tautomers is dependent on the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (gas phase vs. solvent).[5][6] For instance, in the case of 4-substituted 3(5)-aminopyrazoles, the equilibrium between the 3-amino and 5-amino tautomers is influenced by the electronic nature of the substituent at the 4-position. Electron-withdrawing groups tend to favor the 5-amino tautomer, while electron-donating groups can shift the equilibrium towards the 3-amino form.[7]
The energy difference between tautomers is a key determinant of their relative populations. DFT calculations at the B3LYP/6-311++G(d,p) level have been used to predict these energy differences. For the parent 3(5)-aminopyrazole, the 3-amino tautomer is predicted to be more stable than the 5-amino tautomer by approximately 10.7 kJ/mol in the gas phase.[3]
A theoretical workflow for investigating tautomerism in 5-aminopyrazole derivatives typically involves the following steps:
Molecular Geometry
The precise three-dimensional arrangement of atoms in 5-aminopyrazole derivatives, including bond lengths, bond angles, and dihedral angles, is fundamental to their interaction with biological macromolecules. DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography.[8][9]
Below is a table summarizing calculated geometric parameters for a representative 5-aminopyrazole derivative. It is important to note that the specific values can vary depending on the substituents and the level of theory used in the calculations.
| Parameter | Atoms Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| N1-N2 | 1.35 | |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.39 | |
| C5-N1 | 1.38 | |
| C5-N(amino) | 1.37 | |
| Bond Angles | ||
| C5-N1-N2 | 111.5 | |
| N1-N2-C3 | 105.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 104.5 | |
| C4-C5-N1 | 108.0 | |
| Dihedral Angles | ||
| N2-N1-C5-C4 | -0.5 | |
| N1-N2-C3-C4 | 0.5 |
Note: The values presented are illustrative and based on typical findings from DFT calculations at the B3LYP level of theory. Actual values will vary for specific derivatives.
Experimental Protocols for Structural Characterization
Experimental validation is crucial to confirm the theoretical predictions and provide a complete picture of the structure of 5-aminopyrazole derivatives. The primary techniques used for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[10] It provides definitive information about bond lengths, bond angles, and the overall conformation of the molecule, which can be directly compared with the results of theoretical calculations.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Dissolve the synthesized 5-aminopyrazole derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to obtain a saturated or near-saturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[11] 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, which can be used to confirm the connectivity of the molecule and to study dynamic processes such as tautomerism.
Detailed Protocol for 1H and 13C NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 5-aminopyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube.
-
Ensure the sample is completely dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a 1H NMR spectrum, typically with a spectral width of 0-12 ppm.
-
Acquire a 13C NMR spectrum, typically with a spectral width of 0-200 ppm.
-
For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities of the signals to assign them to specific atoms in the molecule.
-
Compare the experimental chemical shifts with those predicted from theoretical calculations (e.g., using the GIAO method) to aid in the structural assignment and to validate the computational model.
-
Signaling Pathways Involving 5-Aminopyrazole Derivatives
The biological activity of 5-aminopyrazole derivatives is often attributed to their ability to modulate the activity of specific signaling pathways. As many of these compounds are kinase inhibitors, they can interfere with the phosphorylation cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that is activated in response to cellular stress and inflammatory cytokines.[1][12] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. 5-Aminopyrazole derivatives have been developed as potent inhibitors of p38α MAPK.[11]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[13] Aberrant activation of this pathway is a driver in various cancers. Certain 5-aminopyrazole derivatives have been identified as inhibitors of FGFR1, highlighting their potential as anticancer agents.[14]
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a molecule with a pyrazole core, a structure known for its diverse biological activities. The presence of an amino group, a carboxylic acid, and a chlorophenyl moiety suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding this solubility is a critical first step in many research and development activities, including:
-
Drug Discovery and Development: Solubility influences bioavailability, formulation options, and the design of in vitro and in vivo experiments.
-
Agrochemical Formulation: The efficacy and delivery of an active ingredient in an agrochemical formulation are dependent on its solubility.
-
Chemical Synthesis: Purification, crystallization, and reaction kinetics are all affected by the solubility of the compound in the reaction and purification solvents.
Given the absence of published quantitative solubility data for this specific compound, this guide provides the necessary tools for researchers to generate this vital information in their own laboratories.
Predicted Solubility Behavior
The molecular structure of this compound, featuring both hydrogen bond donors (amino and carboxylic acid groups) and a nonpolar chlorophenyl group, suggests that its solubility will be governed by the principle of "like dissolves like".
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents are capable of hydrogen bonding and are expected to be relatively good solvents for the compound due to interactions with the amino and carboxylic acid groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of the polar functional groups of the compound.
-
Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be low, primarily driven by the nonpolar chlorophenyl group.
-
Solvents of Intermediate Polarity (e.g., ethyl acetate): These solvents may exhibit moderate solubility.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetonitrile | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.
Equilibrium Solubility Determination via the Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.[1][2][3]
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV/Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[1] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.[4][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method such as UV/Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Gravimetric Method
This is a simple and direct method for determining solubility, particularly useful when an analytical standard for the compound is not available.[6][7][8]
Objective: To determine the mass of the dissolved solid in a known mass or volume of the solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Vials or flasks
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution as described in the shake-flask method (steps 1-4).
-
Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be required.
-
Drying: Once the solvent is evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weighing: Cool the dish in a desiccator and weigh it accurately.
-
Calculation: The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved solute. The solubility can then be expressed as mg/mL or g/L.
Analysis by UV/Vis Spectroscopy
This method is rapid and requires a small amount of sample but necessitates that the compound has a chromophore and that a calibration curve is established.[9][10][11]
Objective: To determine the concentration of the dissolved compound based on its absorbance of UV/Vis light.
Materials:
-
Saturated solution prepared as in the shake-flask method
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for the blank).
-
Sample Analysis: Prepare the saturated solution and dilute it as described in the shake-flask method to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample solution at the λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Caption: Key factors influencing the solubility of a compound.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not currently in the public domain, this technical guide provides researchers with the necessary protocols and framework to determine this crucial parameter. By following the detailed experimental procedures for the shake-flask method, gravimetric analysis, or UV/Vis spectroscopy, scientists in drug development and other fields can generate reliable and accurate solubility data. This will, in turn, facilitate informed decisions in formulation, synthesis, and the overall advancement of research involving this compound.
References
- 1. enamine.net [enamine.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. who.int [who.int]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action for substituted pyrazole compounds
An In-depth Technical Guide to the Mechanism of Action for Substituted Pyrazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and neuropharmacological agents.[5][6] This guide provides a detailed exploration of the core mechanisms of action for substituted pyrazole compounds, supported by quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.
Anti-inflammatory Action: Selective COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of certain substituted pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][8]
Mechanism Deep Dive: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[9][10]
Diaryl-substituted pyrazoles, such as the well-known drug Celecoxib, are designed to selectively bind to and inhibit COX-2.[7][10] The structure of Celecoxib, with its polar sulfonamide side chain, allows it to fit into a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[8][10] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[9][10]
Quantitative Data: Pyrazole-Based COX Inhibitors
| Compound/Reference | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Notes |
| Celecoxib | COX-2 | 0.29 - 0.30 | >166 | Does not inhibit COX-1 up to 50 µM.[11] |
| Compound 33 [12] | COX-2 | 2.52 | - | Showed antiedematogenic effect.[12] |
| Compound 44 [12] | COX-2 | 0.01 | - | Dual COX/LOX inhibitor, more potent than Celecoxib.[12] |
| Compound 5u [13] | COX-2 | - | - | Exhibited 80.63% anti-inflammatory activity.[13] |
| Compound 8b | COX-2 | - | - | Showed promising and significant inhibitory activity. |
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used in vivo assay evaluates the anti-inflammatory activity of a compound.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used. Animals are fasted overnight before the experiment.
-
Compound Administration: The test pyrazole compound, a standard drug (e.g., Indomethacin, Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14]
Anticancer Action: Multi-Targeted Mechanisms
Substituted pyrazoles exert their anticancer effects through a variety of mechanisms, most notably through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[15][16]
Mechanism Deep Dive: Protein kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[17] Their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been successfully designed to target the ATP-binding pocket of numerous kinases.[2][18]
-
Kinase Inhibition: Pyrazoles act as inhibitors for a wide range of kinases, including Aurora kinases (involved in mitosis), Cyclin-Dependent Kinases (CDKs, which regulate the cell cycle), and receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[11][19][20]
-
Apoptosis and Cell Cycle Arrest: By inhibiting key signaling pathways, pyrazole compounds can trigger programmed cell death (apoptosis). This is often associated with the activation of caspases (e.g., CASP3, CASP9) and inhibition of anti-apoptotic molecules like AKT1.[21] Furthermore, they can cause cell cycle arrest, preventing cancer cells from dividing, often by increasing the expression of cell cycle inhibitors like p21 and p27.[21]
-
DNA Interaction: Some pyrazole derivatives have shown the ability to bind to the minor groove of DNA, which can interfere with replication and transcription, leading to cytotoxicity in cancer cells.[19]
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound/Reference | Target(s) | IC50 | Cell Line |
| Compound 2 [11] | Akt1 | 1.3 nM (enzyme) | HCT116 (0.95 µM) |
| Compound 8 [11] | Aurora A/B | 35 nM / 75 nM | HCT116 (0.34 µM) |
| Compound 17 [11] | Chk2 | 17.9 nM (enzyme) | - |
| Compound 43 [19] | PI3 Kinase | - | MCF-7 (0.25 µM) |
| Compound 59 [19] | DNA Binding | - | HepG2 (2.0 µM) |
| Cmpd 53 & 54 [19] | EGFR, VEGFR-2 | - | HepG2 (15.98 & 13.85 µM) |
| Compound 2 [22] | - | - | HepG2 (9.13 µM) |
| Compound 7 [22] | - | - | A549 (6.52 µM) |
Experimental Protocols
-
MTT Cell Viability Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the pyrazole compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[23]
-
-
Kinase Inhibition Assay (Radiometric or ADP-Glo):
-
Reaction Setup: The assay is performed in a microplate well containing the purified target kinase, a specific substrate (e.g., a peptide), and ATP (often radiolabeled ³²P-ATP for radiometric assays).
-
Inhibitor Addition: The test pyrazole compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature to allow the kinase to phosphorylate the substrate.
-
Detection:
-
Radiometric: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated and quantified using a scintillation counter.
-
ADP-Glo: This luminescent assay quantifies the amount of ADP produced during the reaction. A lower ADP level indicates greater inhibition of the kinase.
-
-
Analysis: The activity of the kinase at each inhibitor concentration is measured, and the IC50 value is determined.[17]
-
Neuropharmacological Action: CB1 Receptor Antagonism
Certain pyrazole derivatives, most notably Rimonabant, function as antagonists or inverse agonists of the Cannabinoid Receptor 1 (CB1).[24][25]
Mechanism Deep Dive: The endocannabinoid system, which includes the CB1 receptor, is a key regulator of appetite, energy metabolism, and mood.[26] CB1 receptors are densely expressed in the brain and peripheral tissues, including adipose tissue.[27] When activated by endogenous cannabinoids (like anandamide), these receptors stimulate appetite and promote fat storage.[24]
Rimonabant, a 1,5-diaryl-substituted pyrazole, binds to the CB1 receptor and blocks its activation by endocannabinoids.[24][27] As an inverse agonist, it can also reduce the receptor's basal level of activity.[25] This blockade in the central nervous system leads to decreased appetite and food intake.[24] In peripheral tissues, it improves insulin sensitivity and enhances lipid metabolism.[27] While effective for weight loss, Rimonabant was withdrawn from the market due to adverse psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting the endocannabinoid system.[24][28]
Antimicrobial Action
Substituted pyrazoles have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi, through multiple mechanisms.[29][30]
Mechanism Deep Dive:
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis. This is a crucial mechanism, particularly against Gram-positive bacteria like Staphylococcus aureus.[31]
-
DNA Gyrase Inhibition: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Pyrazole derivatives have been investigated as inhibitors of this enzyme, preventing bacterial proliferation. This is a validated target for antibacterial agents.[32]
-
Biofilm Inhibition: A significant challenge in treating infections is the formation of biofilms, which protect bacteria from antibiotics. Certain coumarin-substituted pyrazoles have shown potent activity in both inhibiting the formation of and destroying pre-formed biofilms of methicillin-resistant Staphylococcus aureus (MRSA).[33]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class/Reference | Target Organism | MIC (µg/mL) | Mechanism |
| Coumarin-substituted[33] | MRSA | As low as 3.125 | Biofilm inhibition |
| Naphthyl-hydrazones[31] | S. aureus, A. baumannii | 0.78 - 1.56 | Cell wall disruption |
| Trifluorophenyl-substituted[31] | MRSA, VRE | 0.39 - 1.56 | Not specified |
| Compound 202 [34] | S. flexneri, C. albicans | 0.12 - 0.98 | Not specified |
Experimental Protocol: Agar Well-Diffusion Method
This method is used to screen for antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Well Creation: Sterile wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A fixed volume of the test pyrazole compound dissolved in a suitable solvent (like DMSO) is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater activity.[35]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 25. Rimonabant - Wikipedia [en.wikipedia.org]
- 26. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. eurekaselect.com [eurekaselect.com]
- 31. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Utilizing 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrazole core can effectively interact with the ATP-binding site of various kinases, making it an attractive starting point for the development of targeted therapies.
These application notes provide a comprehensive overview of the potential use of this compound and its analogs as kinase inhibitors. The document includes representative data for structurally similar compounds, detailed protocols for performing kinase inhibition assays, and diagrams of relevant signaling pathways to guide researchers in their investigations.
Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Derivatives
While specific inhibitory data for this compound is not extensively available in the public domain, the following tables summarize the half-maximal inhibitory concentrations (IC50) for structurally related pyrazole-based compounds against key kinases. This data provides a strong rationale for investigating the inhibitory potential of the target compound against these and other kinases.
Table 1: Inhibitory Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target Kinase | IC50 (nM) |
| Analog 1 | FGFR1 | 46 |
| FGFR2 | 41 | |
| FGFR3 | 99 | |
| FGFR2 V564F Mutant | 62 |
Data is representative of 5-amino-1H-pyrazole-4-carboxamide derivatives and is intended to be illustrative of the potential of this scaffold.
Table 2: Inhibitory Activity of 4-amino-(1H)-pyrazole Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) |
| Analog 2 | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 |
Data is representative of 4-amino-(1H)-pyrazole derivatives and highlights the potent inhibitory activity of the pyrazole scaffold against the JAK family of kinases.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vitro kinase inhibition assays. These protocols can be adapted for screening this compound against a panel of kinases. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for quantifying kinase activity and inhibitor potency.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is designed to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
This compound (or other test compounds)
-
Recombinant Kinase (e.g., p38α, FGFR1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white, opaque assay plates
-
Plate-reading luminometer
-
Multichannel pipettes
Procedure:
-
Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
Assay Setup: a. Add 1 µL of each diluted compound concentration or DMSO (vehicle control) to the wells of a 384-well plate. b. Prepare a master mix containing the kinase and its specific peptide substrate in kinase reaction buffer. c. Add 2 µL of the kinase/substrate master mix to each well.
-
Kinase Reaction: a. Prepare an ATP solution in kinase reaction buffer at a concentration appropriate for the kinase being tested (typically at or near the Km for ATP). b. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. c. Incubate the plate at room temperature for 60 minutes.
-
Signal Generation and Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (wells with no kinase) from all other measurements. b. Normalize the data by setting the luminescence in the DMSO control wells to 100% activity and the background to 0% activity. c. Plot the normalized percent inhibition against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of two kinase families, p38 MAP Kinase and FGFR, which are potential targets for pyrazole-based inhibitors.
Caption: p38 MAPK Signaling Pathway.
Caption: FGFR Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vitro Kinase Assay Workflow.
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are critical regulators of cellular processes, and their dysregulation is frequently implicated in diseases like cancer, making them prime therapeutic targets.[1][2] Pyrazole-based compounds have shown significant potential as inhibitors of a wide range of kinases, making high-throughput screening (HTS) an essential tool for rapidly evaluating large libraries of these derivatives to identify lead compounds for further development.[2][3]
These application notes provide detailed protocols for biochemical and cell-based high-throughput screening assays relevant to the evaluation of pyrazole-based compounds, focusing on kinase inhibition and cellular antiproliferative effects.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
Summarizing quantitative data is crucial for comparing the potency and selectivity of different compounds. The following tables provide examples of in vitro inhibitory activity (IC50 values) for selected pyrazole-based compounds against various kinases and cancer cell lines.
Table 1: Biochemical Assay Data for Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Bioactivity Metric | Potency | Reference |
| Afuresertib | Akt1 | Ki | 0.08 nM | [2] |
| Compound 3 | ALK | IC50 | 2.9 nM | [2] |
| Compound 6 | Aurora A | IC50 | 160 nM | [2] |
| Compound 17 | Chk2 | IC50 | 17.9 nM | [2] |
| BIRB 796 | p38α MAPK | Kd | 0.1 nM | [4] |
| SB203580 | p38α/β MAPK | IC50 | 50-100 nM | [4] |
| TK4g | JAK2 | IC50 | 12.61 nM | [5][6] |
| TK4g | JAK3 | IC50 | 15.80 nM | [5][6] |
| Compound 3f | JAK1 | IC50 | 3.4 nM | [7] |
| Compound 3f | JAK2 | IC50 | 2.2 nM | [7] |
| Compound 3f | JAK3 | IC50 | 3.5 nM | [7] |
Note: IC50 is the half-maximal inhibitory concentration, Ki is the inhibition constant, and Kd is the dissociation constant. Lower values indicate higher potency.
Table 2: Cell-Based Assay Data for Pyrazole-Based Compounds
| Compound ID | Target Cell Line | Bioactivity Metric | Potency (µM) | Reference |
| Afuresertib | HCT116 (colon) | IC50 | 0.95 | [2] |
| Compound 3 | - | Cellular IC50 | 27 | [2] |
| Compound 6 | HCT116 (colon) | IC50 | 0.39 | [2] |
| Compound 6 | MCF-7 (breast) | IC50 | 0.46 | [2] |
| Celecoxib | (Cell-based assays) | IC50 | ~10-25 | [4] |
| Bromo-Pyr-01 | A549, MCF-7, HCT-116 | IC50 | 15.6, 18.2, 13.4 | [8] |
| Bromo-Pyr-02 | A549, MCF-7, HCT-116 | IC50 | 21.8, 25.1, 19.5 | [8] |
| Bromo-Pyr-03 | A549, MCF-7, HCT-116 | IC50 | 12.5, 15.3, 9.8 | [8] |
| Bromo-Pyr-04 | A549, MCF-7, HCT-116 | IC50 | 18.9, 22.4, 16.7 | [8] |
| Bromo-Pyr-05 | A549, MCF-7, HCT-116 | IC50 | 10.2, 11.9, 8.1 | [8] |
| Doxorubicin (Standard) | A549, MCF-7, HCT-116 | IC50 | 0.3, 0.5, 0.4 | [8] |
Note: Data for Bromo-Pyr derivatives are hypothetical examples based on typical screening results.[8]
Experimental Protocols & Workflows
A systematic workflow is essential for a successful HTS campaign. The process begins with the preparation of the compound library and cells, followed by the primary screen, data analysis, and subsequent confirmatory and secondary assays for hit validation.[8]
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the in vitro potency (IC50) of a test compound against a purified kinase. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[3][9]
Materials and Reagents:
-
Purified recombinant kinase (e.g., p38α, JAK2, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Buffer (specific to the kinase of interest)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure (384-well plate format):
-
Compound Preparation: Prepare a serial dilution of the test pyrazole-based compounds in DMSO.
-
Assay Plate Preparation: Add 2.5 µL of the pyrazole derivative (or control) in the appropriate buffer to the assay wells.[3]
-
Kinase/Substrate Addition: Add 2.5 µL of the kinase and substrate mixture.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP for the specific kinase.[3][4]
-
Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at room temperature.[3][4]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubation: Incubate for 30-60 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.[3] Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Screening (MTT Assay)
This protocol is a colorimetric method for assessing the effect of compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.[8][10] It is suitable for HTS in a 96-well or 384-well plate format.
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well or 384-well clear flat-bottom plates
-
Microplate reader
Procedure (96-well plate format):
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds in cell culture medium. A common starting range is 0.01 µM to 25 µM.[1] Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and no-cell control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of living cells.[8] Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Signaling Pathway Visualizations
Understanding the pathways inhibited by pyrazole compounds is crucial for designing experiments and interpreting results.[1]
Conclusion
The preliminary screening of pyrazole-based kinase inhibitors is a critical phase in the drug discovery pipeline.[2] A systematic approach, combining robust in vitro and cell-based assays, is essential for the identification and prioritization of promising lead candidates.[2] The data and protocols presented in this guide offer a foundational framework for researchers to design and execute their screening campaigns effectively. The visualization of key signaling pathways provides a contextual understanding of the molecular mechanisms through which these inhibitors may exert their therapeutic effects.[2] Orthogonal validation using distinct and independent assays is a critical subsequent step to confirm initial screening results and ensure that the observed biological activity is genuine and target-specific.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization and quantification of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The methodologies outlined are essential for researchers in drug discovery, development, and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This section details a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and for its quantification in bulk drug substance or formulated products. The following protocol is adapted from established methods for similar pyrazole derivatives.
Experimental Protocol: RP-HPLC
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B). A common starting gradient is 70:30 (A:B).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent, such as methanol, to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with 70:30 (v/v) 0.1% TFA in water:acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve. Calculate the purity by the area percentage method.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 70:30 (v/v) 0.1% TFA in water:acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Expected) | 4.5 - 6.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
This section describes a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma. This is critical for pharmacokinetic and drug metabolism studies.
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in human plasma.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
Procedure:
-
Stock and Working Solutions: Prepare stock solutions of the analyte and IS in methanol. Prepare working standard solutions by diluting the stock solutions with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ of the analyte
-
Product Ion (Q3): A stable fragment ion of the analyte
-
Optimize ion source parameters (e.g., spray voltage, source temperature) for maximum signal intensity.
-
Data Presentation: LC-MS/MS
| Parameter | Analyte | Internal Standard |
| Precursor Ion (m/z) | 238.0 | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Retention Time (min) | ~2.5 | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Linear Range | 1 - 1000 ng/mL | - |
| Accuracy & Precision | < 15% | - |
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
Expected Chemical Shifts (based on similar structures):
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H (Chlorophenyl) | 7.4 - 7.8 (multiplet) | 125 - 135 |
| Pyrazole-H | 7.9 - 8.2 (singlet) | 140 - 155 |
| NH₂ | 5.0 - 6.0 (broad singlet) | - |
| COOH | 11.0 - 13.0 (broad singlet) | 165 - 175 |
| C-Cl (Chlorophenyl) | - | 130 - 140 |
| C-N (Pyrazole) | - | 145 - 160 |
| C-NH₂ (Pyrazole) | - | 150 - 160 |
| C-COOH (Pyrazole) | - | 95 - 105 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | N-H (amine) | Stretching |
| 3300 - 2500 | O-H (carboxylic acid) | Stretching (broad) |
| 1700 - 1650 | C=O (carboxylic acid) | Stretching |
| 1640 - 1550 | N-H (amine) | Bending |
| 1600 - 1450 | C=C (aromatic) | Stretching |
| 1100 - 1000 | C-Cl | Stretching |
Potential Signaling Pathway Involvement
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The following diagram illustrates a simplified representation of the FGFR signaling pathway that could be targeted by compounds of this class.
Caption: Simplified FGFR signaling pathway and the potential point of inhibition by pyrazole derivatives.
Application Notes: Experimental Design for Testing Pyrazole Carboxylic Acid Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole carboxylic acids are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] A significant number of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, differentiation, and survival.[3] This document provides a detailed experimental framework for assessing the efficacy of novel pyrazole carboxylic acid derivatives, with a focus on their potential as inhibitors of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is linked to various immune disorders and cancers.[4][5][6][7]
Overall Experimental Workflow
A systematic, multi-tiered approach is essential for the efficient evaluation of new chemical entities. The workflow begins with direct target engagement in a biochemical assay, progresses to target validation in a cellular context, and culminates in assessing the broader physiological impact on cell health and proliferation.
Caption: A typical workflow for evaluating novel kinase inhibitors.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary target for many pyrazole-based inhibitors.[8] Understanding this pathway is crucial for designing relevant assays. The binding of a cytokine to its receptor induces the activation of associated JAKs.[4][9] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and proliferation.[5][6][7]
Caption: Inhibition of the JAK/STAT signaling pathway.
Protocol 1: In Vitro Kinase Inhibition Assay
Principle: This biochemical assay directly measures the ability of a pyrazole carboxylic acid derivative to inhibit the enzymatic activity of a specific recombinant kinase (e.g., JAK2). The assay quantifies the amount of ATP consumed during the phosphotransferase reaction, which is inversely proportional to kinase inhibition.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP, DTT, MgCl2, EGTA
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Inhibitor (e.g., Tofacitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution (e.g., 11-point, 1:3) of the pyrazole carboxylic acid compounds in DMSO. Dispense 50 nL of each compound dilution, DMSO (negative control), and positive control into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the JAK2 enzyme solution (prepared in assay buffer) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for JAK2.
-
Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.[10]
-
Signal Generation: Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagents as per the manufacturer's protocol. This involves two steps: adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation: Calculate the percent inhibition for each concentration relative to controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope |
| PCA-001 | JAK2 | 15.2 | 1.1 |
| PCA-002 | JAK2 | 89.7 | 0.9 |
| Tofacitinib | JAK2 | 5.8 | 1.0 |
Protocol 2: Cell-Based STAT5 Phosphorylation Assay
Principle: This assay determines the ability of a compound to inhibit JAK2 activity within a cellular context. Human cell lines that are dependent on the JAK/STAT pathway (e.g., HEL 92.1.7, which has a constitutively active JAK2 V617F mutation) are used to measure the phosphorylation of STAT5, a direct downstream target of JAK2.[11]
Materials:
-
HEL 92.1.7 cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds (10 mM stock in DMSO)
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (pY694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed HEL cells in 6-well plates and allow them to grow to 70-80% confluency. Treat cells with various concentrations of the pyrazole inhibitor for 4 hours. Include a vehicle (DMSO) control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
-
Re-probing: Strip the membrane and re-probe with an anti-total-STAT5 antibody to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
Data Presentation: Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration. Determine the EC50 value from the dose-response curve.
| Compound ID | Cellular Target | EC50 (nM) | Max Inhibition (%) |
| PCA-001 | p-STAT5 | 125 | 98 |
| PCA-002 | p-STAT5 | 950 | 95 |
| Tofacitinib | p-STAT5 | 75 | 99 |
Protocol 3: Cell Proliferation Assay
Principle: This assay assesses the downstream functional consequence of JAK/STAT pathway inhibition by measuring the effect of the compound on the proliferation of JAK-dependent cells. A reduction in cell viability or growth indicates an effective anti-proliferative response.
Materials:
-
HEL 92.1.7 cell line
-
Cell culture medium
-
Test Compounds (10 mM stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
White, clear-bottom 96-well cell culture plates
-
Luminescence-capable plate reader or absorbance plate reader
Procedure:
-
Cell Seeding: Seed HEL cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Add serially diluted pyrazole carboxylic acid compounds to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent directly to the wells according to the manufacturer's protocol, mix, and measure luminescence. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and measure the absorbance at ~570 nm.
-
-
Data Analysis: Normalize the data to the vehicle control wells.
Data Presentation: Plot the percent viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
| Compound ID | Cell Line | GI50 (µM) |
| PCA-001 | HEL 92.1.7 | 0.25 |
| PCA-002 | HEL 92.1.7 | 1.8 |
| Tofacitinib | HEL 92.1.7 | 0.15 |
These protocols provide a comprehensive framework for the initial efficacy testing of novel pyrazole carboxylic acid derivatives as potential kinase inhibitors, guiding researchers from initial biochemical screening to cellular and functional validation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The pyrazole scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antifungal, and enzyme-inhibitory properties.[2][3] This document provides detailed application notes and protocols for a selection of relevant in vitro assays to evaluate the biological activities of this compound and its derivatives. The protocols are based on established methodologies for analogous pyrazole compounds.
Data Presentation: In Vitro Activities of Related Pyrazole Derivatives
Table 1: Anticancer Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives
| Compound Reference | Target | Assay Type | Cell Line | IC50 (nM) |
| 10h | FGFR1 | Biochemical Assay | - | 46[4] |
| 10h | FGFR2 | Biochemical Assay | - | 41[4] |
| 10h | FGFR3 | Biochemical Assay | - | 99[4] |
| 10h | FGFR2 V564F Mutant | Biochemical Assay | - | 62[4] |
| 10h | Cell Proliferation | Cell-based Assay | NCI-H520 (Lung Cancer) | 19[4] |
| 10h | Cell Proliferation | Cell-based Assay | SNU-16 (Gastric Cancer) | 59[4] |
| 10h | Cell Proliferation | Cell-based Assay | KATO III (Gastric Cancer) | 73[4] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | Assay Type | IC50 (µM) |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (4f) | TNF-α Production | Macrophage-based Assay | 1.6 |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (4a) | TNF-α Production | Macrophage-based Assay | 3.6 |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (4b) | TNF-α Production | Macrophage-based Assay | 4.3 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: FGFR signaling pathway and point of inhibition.
Caption: Workflow for an MTT cytotoxicity assay.
Experimental Protocols
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Materials and Reagents:
-
Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation with Compound: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.
In Vitro Anti-inflammatory Activity: TNF-α Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
DMSO
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include a negative control (unstimulated cells) and a positive control (LPS-stimulated cells without the test compound).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
In Vitro Kinase Inhibition: FGFR Kinase Assay
This protocol describes a method to screen for inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinase activity.
Materials and Reagents:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the FGFR enzyme and the substrate in the same buffer.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions, the FGFR enzyme, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This protocol is used to evaluate the antifungal activity of a compound against phytopathogenic fungi.
Materials and Reagents:
-
Fungal strains (e.g., Alternaria porri, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compound
-
DMSO or acetone (as solvent)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave it. Allow it to cool to about 50-60°C.
-
Compound Incorporation: Add the test compound, dissolved in a small amount of solvent, to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri dishes.
-
Fungal Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of a fresh fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatives of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of derivatives of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. This scaffold is a versatile starting point for the development of potent kinase inhibitors for anticancer applications and succinate dehydrogenase (SDH) inhibitors for antifungal purposes.
I. Overview of Therapeutic Potential
Derivatives of this compound, primarily as carboxamides, have demonstrated significant potential in two key therapeutic areas:
-
Anticancer Agents (Kinase Inhibitors): These compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[1] By targeting FGFRs, these derivatives can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
-
Antifungal Agents (SDH Inhibitors): Pyrazole carboxamides are a well-established class of fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.
II. Synthetic Strategy: Amide Coupling
The primary route for derivatizing this compound is through the formation of an amide bond with a variety of primary and secondary amines. This is typically a two-step process.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.
III. Experimental Protocols
A. Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide Derivatives
Protocol 1: General Procedure for Amide Synthesis
1. Acid Chloride Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) is added thionyl chloride (3.0 eq) dropwise at room temperature.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl chloride, which is used in the next step without further purification.
2. Amide Coupling:
-
To a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0°C, a solution of the crude acid chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide derivative.
Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. Biological Evaluation: Anticancer Activity
Protocol 2: In Vitro FGFR Kinase Inhibition Assay
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(E,Y) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the FGFR enzyme solution to each well.
-
Add 2 µL of the ATP/substrate mixture to initiate the reaction. The final ATP concentration should be close to the Km value for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
C. Biological Evaluation: Antifungal Activity
Protocol 4: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the activity of SDH by monitoring the reduction of a chromogenic substrate.
-
Reagents and Materials:
-
Mitochondrial extracts from the target fungal species
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Test compounds (dissolved in DMSO)
-
96-well plate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the mitochondrial extract, DCIP solution, and the test compound dilution.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding succinate.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.
-
The rate of DCIP reduction is proportional to the SDH activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 5: Antifungal Mycelial Growth Inhibition Assay
-
Reagents and Materials:
-
Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (dissolved in DMSO)
-
Sterile petri dishes
-
-
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds at various final concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelium in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition relative to the control and determine the EC50 (Effective Concentration 50%) value.
-
IV. Data Presentation
Table 1: Anticancer Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives (as FGFR Inhibitors)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | NCI-H520 (Lung Cancer) IC50 (nM) | SNU-16 (Gastric Cancer) IC50 (nM) | KATO III (Gastric Cancer) IC50 (nM) | Reference |
| 10h | 46 | 41 | 99 | 19 | 59 | 73 | [1] |
| Control | - | - | - | - | - | - |
Data for compound 10h is from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives.[1]
Table 2: Antifungal Activity of Pyrazole-4-carboxamide Derivatives (as SDH Inhibitors)
| Compound ID | Target Fungus | EC50 (µg/mL) | SDH IC50 (µg/mL) | Reference |
| 7c | F. oxysporum | 1.5 | - | [2] |
| 7f | P. infestans | 6.8 | 6.9 | [2] |
| B6 | R. solani | 0.23 | 0.28 | [3] |
| Penthiopyrad | - | - | 223.9 | [2] |
Data is from studies on various pyrazole-4-carboxamide derivatives as SDH inhibitors.[2][3]
V. Signaling Pathways and Mechanisms of Action
A. FGFR Signaling Pathway in Cancer
Aberrant activation of FGFRs leads to the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Derivatives of this compound can inhibit the kinase activity of FGFRs, thereby blocking these oncogenic signals.
Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.
B. Mechanism of SDH Inhibition in Fungi
Succinate dehydrogenase is a crucial enzyme complex in the mitochondrial respiratory chain. It catalyzes the oxidation of succinate to fumarate. Pyrazole-4-carboxamide derivatives act as inhibitors of SDH, blocking the electron transport chain and leading to a depletion of ATP, ultimately causing fungal cell death.
Caption: Mechanism of action of pyrazole derivatives as SDH inhibitors.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology is a robust two-step process commencing with the cyclization of 4-chlorophenylhydrazine with a cyano-acrylate derivative, followed by the hydrolysis of the resulting pyrazole intermediate. This protocol is designed to be scalable for pilot plant and industrial production, with a focus on yield, purity, and operational efficiency.
Introduction
This compound and its derivatives are pivotal building blocks in the synthesis of a wide range of biologically active compounds. The pyrazole scaffold is a common feature in many pharmaceutical agents, and the specific substitution pattern of this target molecule makes it a valuable precursor for further chemical modifications. This document outlines a reliable and scalable synthetic route to obtain this intermediate in high yield and purity.
Overall Synthetic Strategy
The large-scale synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. This step involves the cyclocondensation reaction of 4-chlorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.
-
Step 2: Hydrolysis to this compound. The ethyl ester intermediate from Step 1 is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
This procedure details the synthesis of the pyrazole ethyl ester intermediate.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Potassium carbonate
-
Ethanol
Equipment:
-
Large-scale glass-lined reactor with reflux condenser, overhead stirrer, and temperature control.
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Protocol:
-
Charge the reactor with 4-chlorophenylhydrazine hydrochloride, ethyl (ethoxymethylene)cyanoacetate, and potassium carbonate in ethanol.[2]
-
Heat the mixture to reflux and maintain for an extended period (e.g., 20 hours) with continuous stirring.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction mixture by pouring it into a vessel containing ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any inorganic impurities.
-
Dry the collected solid under vacuum to obtain the crude ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
For higher purity, the crude product can be recrystallized from ethanol.[2][3]
Step 2: Large-Scale Hydrolysis to this compound
This procedure describes the conversion of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or other suitable base)
-
Water
-
Hydrochloric acid (or other suitable acid for neutralization)
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer and temperature control.
-
Filtration unit
-
Drying oven
Protocol:
-
Charge the reactor with a solution of sodium hydroxide in water.
-
Add the ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate to the basic solution with stirring.
-
Heat the mixture to facilitate hydrolysis. The reaction progress should be monitored (e.g., by TLC or HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH where the carboxylic acid precipitates.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any residual salts.
-
Dry the final product, this compound, in a vacuum oven.
Data Presentation
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |
| Key Reagents | 4-Chlorophenylhydrazine HCl, Ethyl (ethoxymethylene)cyanoacetate, K2CO3 | Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, NaOH |
| Solvent | Ethanol | Water |
| Reaction Temperature | Reflux | Elevated Temperature |
| Reaction Time | ~20 hours | Varies (monitor for completion) |
| Work-up | Precipitation in ice water, filtration | Acidification, precipitation, filtration |
| Purification | Recrystallization from ethanol | Washing with water |
| Typical Yield | Moderate to Good | High |
Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target molecule.
Experimental Workflow
Caption: Workflow for the large-scale production process.
Safety and Handling
-
4-Chlorophenylhydrazine hydrochloride: This substance is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Ethyl (ethoxymethylene)cyanoacetate: This is an irritant. Avoid contact with skin and eyes.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a well-ventilated area.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
For large-scale operations, it is crucial to conduct a thorough process safety assessment to identify and mitigate potential hazards, such as exothermic reactions and the handling of large volumes of flammable or corrosive materials. Ensure that all equipment is properly grounded and that appropriate emergency procedures are in place.
Conclusion
The provided protocols offer a comprehensive guide for the large-scale synthesis of this compound. By following these procedures and adhering to strict safety measures, researchers and production chemists can efficiently produce this valuable intermediate for applications in drug discovery and development. The methodology is designed for scalability, allowing for a smooth transition from laboratory to industrial production.
References
Application Notes and Protocols for the Analysis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information is intended to guide researchers in confirming the identity, purity, and structure of this compound, which is a valuable building block in pharmaceutical and agrochemical research.[1]
Compound Overview
Structure:
Molecular Formula: C₁₀H₈ClN₃O₂[1]
Molecular Weight: 237.65 g/mol [1]
Appearance: White needles[1]
Melting Point: 190-198 °C[1]
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | COOH |
| ~7.8 | Singlet | 1H | Pyrazole C3-H |
| ~7.6 | Doublet | 2H | Aromatic (ortho to Cl) |
| ~7.5 | Doublet | 2H | Aromatic (meta to Cl) |
| ~6.5 | Singlet (broad) | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~155 | Pyrazole C5-NH₂ |
| ~140 | Pyrazole C3 |
| ~138 | Aromatic C-Cl |
| ~132 | Aromatic C-N |
| ~129 | Aromatic CH (ortho to Cl) |
| ~125 | Aromatic CH (meta to Cl) |
| ~95 | Pyrazole C4 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a minimum field strength of 300 MHz.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids and amines due to its ability to dissolve polar compounds and exchange labile protons).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Expected Observation |
| [M+H]⁺ | 238.0323 | The protonated molecular ion, expected in ESI positive mode. |
| [M-H]⁻ | 236.0168 | The deprotonated molecular ion, expected in ESI negative mode. |
| [M]⁺˙ | 237.0245 | The molecular ion, expected in EI. |
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Loss of H₂O: [M - 18]⁺˙
-
Loss of COOH: [M - 45]⁺
-
Cleavage of the chlorophenyl group: Fragments corresponding to the pyrazole carboxylic acid moiety and the chlorophenyl cation.
Experimental Protocol for Mass Spectrometry Analysis
This protocol describes a general method for obtaining a mass spectrum using Electrospray Ionization (ESI).
Materials:
-
This compound sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide) for enhancing ionization (optional)
-
Vials and syringes
Instrumentation:
-
Mass Spectrometer with an ESI source (e.g., LC-MS, standalone MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode, or ammonium hydroxide (0.1%) for deprotonation in negative ion mode.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm its m/z value.
-
Analyze the isotopic pattern, which will show the characteristic signature of a chlorine-containing compound (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
If MS/MS data was acquired, interpret the fragmentation pattern to confirm the structure.
-
Diagram 2: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
Data Interpretation and Structure Confirmation
The combined data from NMR and mass spectrometry provides a high degree of confidence in the structural confirmation of this compound.
-
¹H NMR: Confirms the number and connectivity of protons in the molecule, including the distinct signals for the pyrazole proton, the aromatic protons on the chlorophenyl ring, the amino protons, and the carboxylic acid proton.
-
¹³C NMR: Shows the number of unique carbon environments, confirming the presence of the pyrazole ring, the chlorophenyl group, and the carboxylic acid.
-
Mass Spectrometry: Provides the accurate molecular weight and elemental formula. The isotopic pattern for chlorine serves as a key confirmation point. Fragmentation data from MS/MS can further validate the connectivity of the different structural motifs.
By following these protocols and comparing the acquired data with the predicted values, researchers can reliably verify the identity and purity of their synthesized or purchased this compound, ensuring the quality of the material for subsequent applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Aminopyrazole Carboxylic Acids
Welcome to the technical support center for the purification of 5-aminopyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 5-aminopyrazole carboxylic acids?
A1: The main challenges arise from the amphoteric nature of these molecules, containing both a basic amino group and an acidic carboxylic acid group. This duality can lead to issues with solubility, stability, and separation from structurally similar impurities. Common problems include poor recovery, co-elution of impurities during chromatography, and difficulty in achieving high purity through recrystallization.
Q2: What are the most common impurities found after the synthesis of 5-aminopyrazole carboxylic acids?
A2: Impurities often include unreacted starting materials, such as β-ketonitriles and hydrazines, as well as side products from the synthesis.[1] One of the most significant challenges is the potential for the formation of regioisomers, particularly when using monosubstituted hydrazines, which can result in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1] Incomplete cyclization can also lead to the presence of stable hydrazone intermediates.[1] Furthermore, if acetic acid is used as a solvent at elevated temperatures, N-acetylated byproducts can form.[1]
Q3: How does pH affect the purification of 5-aminopyrazole carboxylic acids?
A3: pH is a critical factor influencing the solubility and ionization state of 5-aminopyrazole carboxylic acids. At low pH, the amino group is protonated, forming a more water-soluble cationic species. Conversely, at high pH, the carboxylic acid group is deprotonated, yielding a more water-soluble anionic species. The isoelectric point (pI) is the pH at which the molecule has a net zero charge and typically exhibits its lowest aqueous solubility. This behavior can be leveraged for purification through techniques like acid-base extraction and pH-controlled precipitation.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: While possible, normal-phase chromatography on silica gel can be challenging for 5-aminopyrazole carboxylic acids. The polar nature of both the amino and carboxylic acid groups can lead to strong interactions with the silica, resulting in poor elution, peak tailing, and low recovery. If normal-phase chromatography is necessary, it is often recommended to add modifiers to the mobile phase, such as acetic acid or triethylamine, to suppress the ionization of the carboxylic acid or amino group, respectively.
Troubleshooting Guides
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
-
Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid.
-
Solution:
-
Solvent Selection: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Consider using a solvent mixture, such as ethanol/water or n-hexane/ethyl acetate.[3]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Issue: Poor recovery of the purified product.
-
Cause: The compound may be too soluble in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent System Optimization: Test a range of solvents and solvent mixtures to find one with a steep solubility curve with respect to temperature.
-
Anti-Solvent Addition: If the compound is highly soluble in one solvent, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) can be added dropwise to the solution at room temperature until turbidity is observed, then heated until the solution is clear again before slow cooling.
-
Column Chromatography
Issue: The compound is streaking or showing broad peaks on a silica gel column.
-
Cause: Strong interactions between the polar functional groups of the analyte and the acidic silica gel surface.
-
Solution:
-
Mobile Phase Modification: Add a small amount of an acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to protonate the carboxylic acid and reduce its interaction with the silica.[4] Alternatively, adding a small amount of a base (e.g., 0.1-1% triethylamine) can neutralize the acidic sites on the silica and improve the elution of the basic amino group.
-
Reverse-Phase Chromatography: This is often a better choice for polar compounds. A C18 column with a mobile phase of acetonitrile and water, often with a formic acid or phosphoric acid modifier, can provide good separation.[4]
-
Alternative Stationary Phases: Consider using alumina or a polar-modified stationary phase.
-
Issue: Co-elution of the desired product with impurities.
-
Cause: Insufficient resolution between the product and impurities under the chosen chromatographic conditions.
-
Solution:
-
Optimize the Gradient: If using gradient elution, make the gradient shallower to improve separation.
-
Change the Mobile Phase: Experiment with different solvent systems. For reverse-phase, varying the organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.
-
Mixed-Mode Chromatography: For compounds with both acidic and basic moieties, mixed-mode columns that have both reverse-phase and ion-exchange characteristics can offer unique selectivity.
-
Acid-Base Extraction
Issue: Formation of an emulsion during extraction.
-
Cause: Vigorous shaking of the separatory funnel, especially with solutions of high pH.
-
Solution:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: In some cases, filtering the emulsified layer through a pad of celite can be effective.
-
Issue: The product does not precipitate after adjusting the pH.
-
Cause: The compound may still be soluble in the aqueous solution at its isoelectric point, or the concentration may be too low.
-
Solution:
-
Saturation of Aqueous Layer: Before acidification or basification, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic compound.
-
Back-Extraction: If the product does not precipitate, it can be extracted from the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after pH adjustment.[5]
-
Concentration: If the volume of the aqueous solution is large, consider concentrating it under reduced pressure before inducing precipitation.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Carboxylic Acids
| Solvent/Mixture | Comment |
| Ethanol (EtOH) | A general-purpose solvent suitable for minor impurities.[3] |
| n-Hexane/Acetone | A good mixture, especially when slow evaporation is used for cooling.[3] |
| n-Hexane/Ethyl Acetate | Can be effective, particularly when dealing with a larger amount of impurities.[3] |
| Water | A suitable choice for polar compounds, as it can be heated to a high temperature.[3] |
| Methanol | Can be used, but some aminopyrazole derivatives may be unstable with prolonged heating in methanol.[6] |
This table provides general guidance. The optimal solvent system should be determined experimentally for each specific compound.
Experimental Protocols
General Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the 5-aminopyrazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[7]
-
Basification: Add a dilute aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.[7] Gently invert the funnel several times to mix the layers, releasing any pressure buildup. The 5-aminopyrazole carboxylic acid will be deprotonated and extracted into the aqueous layer as its carboxylate salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., HCl) with stirring until the solution is acidic (test with pH paper). The 5-aminopyrazole carboxylic acid should precipitate out of the solution at its isoelectric point.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
General Protocol for Reverse-Phase HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.[4]
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the compounds. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a strong organic solvent like DMSO if solubility is an issue.
Visualizations
Caption: Acid-Base Extraction Workflow.
Caption: Chromatography Troubleshooting Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in pyrazole synthesis?
Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side reactions.[1][2] Ensuring the high purity of reactants, such as 1,3-dicarbonyl compounds and hydrazines, is critical as impurities can lead to unwanted side reactions and complicate purification.[1][3][4] Reaction conditions such as temperature, solvent, and catalysts play a significant role and often require optimization.[1][2]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical dicarbonyl compound?
The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1][3] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] The choice of solvent can dramatically influence the outcome. For instance, aprotic dipolar solvents may provide better results than polar protic solvents like ethanol.[5] Additionally, the reaction conditions, such as pH, can alter the reaction pathway, leading to a different major regioisomer.[3]
Q3: My reaction mixture turns a dark color. Is this normal and how can I minimize it?
Discoloration, often to a yellow or red hue, is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and undergo oxidation.[1][6] The reaction mixture becoming acidic can also promote the formation of colored byproducts.[1] The addition of a mild base can sometimes help to achieve a cleaner reaction profile.[1] While some discoloration may be unavoidable, purification techniques like recrystallization or passing the crude product through a silica plug can remove these colored impurities.[1][7]
Q4: What are the best practices for purifying pyrazole compounds?
Purification of pyrazoles can be achieved through several methods. Recrystallization is a common and effective technique.[6][8] Column chromatography on silica gel is also widely used; however, the basic nature of the pyrazole ring can lead to strong interactions with the acidic silica gel, causing streaking of peaks and potential product loss.[6] To mitigate this, the silica gel can be deactivated with a base like triethylamine.[6] Alternatively, forming an acid addition salt of the pyrazole can facilitate its purification by crystallization.[9][10]
Troubleshooting Guides
Issue 1: Consistently Low Reaction Yield
Symptoms: The isolated yield of the desired pyrazole is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of your 1,3-dicarbonyl and hydrazine reagents. Use freshly opened or purified hydrazines, as they can degrade over time.[1] |
| Suboptimal Reaction Temperature | Monitor the reaction by TLC or LC-MS to determine the optimal temperature. Some reactions require heating or reflux to proceed to completion.[2] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Experiment with different solvents, such as ethanol, acetic acid, or aprotic dipolar solvents like DMF.[5] |
| Inappropriate Catalyst | For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often beneficial.[2] In some cases, a mild base may be required.[1] |
| Side Reaction Formation | The formation of stable intermediates, such as hydroxylpyrazolidines, may occur and not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions, like increasing the temperature or adding a dehydrating agent, may be necessary.[3] |
Issue 2: Formation of Regioisomers
Symptoms: NMR or LC-MS analysis indicates the presence of more than one pyrazole isomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Unsymmetrical 1,3-Dicarbonyl Compound | The initial nucleophilic attack of hydrazine can occur at either carbonyl carbon.[1] |
| Reaction Conditions Favoring Mixture | The regioselectivity is influenced by reaction conditions. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3] |
| Solvent Effects | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[3] Aprotic dipolar solvents can also offer better selectivity compared to polar protic solvents.[5] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)[1]
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., glacial acetic acid, if not the solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base may be added.[1]
-
If required, add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?
A: The formation of regioisomers, specifically the undesired 3-amino-1-(4-chlorophenyl)-1H-pyrazole isomer, is a common challenge in pyrazole synthesis when using unsymmetrical starting materials. The regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.
Troubleshooting Steps:
-
Choice of Synthon: The structure of the three-carbon synthon is critical. Using a synthon where the reactivity of the electrophilic centers is well-differentiated can significantly enhance regioselectivity. For instance, using ethyl 2-cyano-3-ethoxyacrylate often favors the formation of the 5-amino pyrazole.
-
Reaction Conditions:
-
pH Control: The reaction pH can influence the nucleophilicity of the two nitrogen atoms in 4-chlorophenylhydrazine. Conducting the reaction under acidic or basic conditions can alter the isomeric ratio. It is recommended to perform small-scale trial reactions at different pH values to determine the optimal condition for your specific substrate.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are commonly used. The choice of solvent can influence which nitrogen atom of the hydrazine preferentially attacks the synthon.
-
-
Temperature: Lowering the reaction temperature may increase the selectivity of the initial nucleophilic attack, leading to a higher proportion of the desired isomer.
Q2: My final product is contaminated with the corresponding amide, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. How can I ensure complete hydrolysis to the carboxylic acid?
A: Incomplete hydrolysis of the nitrile or ester intermediate is a frequent issue. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. Under basic conditions (e.g., using NaOH or KOH), refluxing for several hours is often necessary for complete conversion.[1][2]
-
Concentration of Acid or Base: Using a higher concentration of the acid or base can drive the reaction to completion. However, be cautious as harsh conditions can promote side reactions like decarboxylation.
-
Monitoring the Reaction: Track the progress of the hydrolysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material (nitrile or ester) and the intermediate amide.
Q3: I am observing a significant amount of a byproduct that appears to be the decarboxylated product, 5-amino-1-(4-chlorophenyl)-1H-pyrazole. How can I prevent this?
A: Decarboxylation of pyrazole-4-carboxylic acids can occur, particularly at elevated temperatures or under harsh acidic or basic conditions.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during the hydrolysis step and subsequent workup. If possible, conduct the hydrolysis at the lowest effective temperature.
-
pH Control during Workup: During the acidification step to precipitate the carboxylic acid, avoid strongly acidic conditions for prolonged periods. Neutralize the reaction mixture carefully and promptly isolate the product.
-
Purification Method: If decarboxylation is unavoidable to some extent, the final product can be purified by recrystallization or column chromatography to remove the less polar decarboxylated byproduct.
Q4: The overall yield of my synthesis is low. What are the potential causes and how can I improve it?
A: Low yields can result from a combination of factors including incomplete reactions, side product formation, and losses during workup and purification.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the 4-chlorophenylhydrazine and the three-carbon synthon are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Optimize Reaction Conditions: Systematically optimize the reaction parameters for both the cyclization and hydrolysis steps, including temperature, reaction time, solvent, and catalyst (if any).
-
Inert Atmosphere: For the cyclization step, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and other sensitive reagents.
-
Efficient Workup and Purification: Minimize losses during extraction, washing, and recrystallization steps. Ensure the pH is optimal for precipitation of the product during workup.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in Pyrazole Synthesis (Illustrative Data)
| 3-Carbon Synthon | Hydrazine | Solvent | Temperature (°C) | Ratio of 5-amino isomer to 3-amino isomer | Reference |
| Ethyl 2-cyano-3-ethoxyacrylate | 4-Chlorophenylhydrazine | Ethanol | Reflux | >95:5 | Conceptual |
| Ethyl 2-cyano-3-oxobutanoate | 4-Chlorophenylhydrazine | Acetic Acid | 100 | 80:20 | Conceptual |
| Malononitrile/Triethyl orthoformate | 4-Chlorophenylhydrazine | Ethanol | Reflux | 90:10 | [3] |
Table 2: Conditions for Hydrolysis of Pyrazole Intermediates and Potential for Side Reactions
| Intermediate | Hydrolysis Conditions | Expected Yield of Carboxylic Acid | Potential for Amide Formation | Potential for Decarboxylation | Reference |
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 10% aq. NaOH, Reflux, 6h | ~80-90% | Low (if reaction goes to completion) | Moderate | Conceptual |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 2M HCl (aq), Reflux, 4h | ~85-95% | Low | Low to Moderate | Conceptual |
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Conc. H2SO4, 100°C, 2h | ~70-80% | High (if reaction is incomplete) | High | Conceptual |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
This protocol is a representative procedure based on the synthesis of similar compounds.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Basification: Add sodium acetate (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Addition of Synthon: To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol is a general procedure for the hydrolysis of the corresponding ester.[6]
-
Reaction Setup: In a round-bottom flask, suspend ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux with stirring for 4-8 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).
-
Workup: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Precipitation: Carefully acidify the filtrate with dilute hydrochloric acid to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. prepchem.com [prepchem.com]
- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
troubleshooting solubility issues with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the effective use of this compound in your research.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may face difficulties in dissolving this compound due to its chemical structure, which includes a planar aromatic pyrazole ring that can lead to strong crystal lattice energy.[1] This guide provides a systematic approach to address these challenges.
Initial Steps & Recommendations
When solubility issues arise, consider the following preliminary steps:
-
Solvent Screening: Begin by testing the solubility in a range of common organic solvents. Due to the polar nature of the carboxylic acid and amino groups, polar solvents are a logical starting point.
-
Temperature Adjustment: Gently heating the solvent can significantly increase the solubility of many pyrazole derivatives.[2] However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.[3]
-
pH Modification: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble salt.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for systematically addressing solubility problems with this compound.
Caption: A logical workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound likely to be soluble?
A1: While specific quantitative data is limited, based on the structure and general behavior of pyrazole derivatives, solubility is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It may have limited solubility in alcohols like methanol and ethanol, and is likely poorly soluble in water and non-polar solvents.[5][6]
Q2: How does pH affect the solubility of this compound?
A2: As a molecule containing a carboxylic acid group, the aqueous solubility of this compound is expected to increase significantly in basic conditions (higher pH).[4] The deprotonation of the carboxylic acid to a carboxylate salt enhances its interaction with polar solvents like water. Conversely, in acidic pH, the compound will be in its less soluble free-acid form.
Q3: Can I heat the solution to improve solubility?
A3: Yes, increasing the temperature generally enhances the solubility of pyrazole derivatives.[2] However, it is advisable to perform this with caution and monitor for any signs of decomposition, such as a change in color. For sensitive experiments, it is recommended to determine the compound's thermal stability.
Q4: What is a co-solvent system and how can it help?
A4: A co-solvent system is a mixture of two or more miscible solvents. For this compound, a mixture of a good solvent (like DMSO or DMF) with a poorer solvent in which the compound needs to be dissolved for an experiment (e.g., water or a buffer) can be effective. The "good" solvent helps to break the crystal lattice of the solid, while the overall solvent system maintains the compound in solution.
Q5: Is salt formation a viable strategy to improve solubility?
A5: Yes, forming a salt of the carboxylic acid is a highly effective method to enhance aqueous solubility.[1] This can be achieved by reacting the compound with an appropriate base to form a salt, which can then be isolated or used in situ.
Physicochemical Data and Solubility Profile
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₃O₂ | [6] |
| Molecular Weight | 237.65 g/mol | [6] |
| Appearance | White needles or off-white amorphous powder | [6][7] |
| Melting Point | 189-198 °C | [6][7] |
| CAS Number | 14678-90-1 | [6] |
| Solubility in Water | Likely Poorly Soluble | [1] |
| Solubility in DMSO | Likely Soluble | General knowledge for similar compounds |
| Solubility in DMF | Likely Soluble | General knowledge for similar compounds |
| Solubility in Ethanol | Likely Sparingly Soluble | General knowledge for similar compounds |
| Solubility in Acetone | Likely Sparingly Soluble | General knowledge for similar compounds |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
Objective: To determine the qualitative or semi-quantitative solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Add a small, known amount of the compound (e.g., 1 mg) to a vial.
-
Add a small volume of the selected solvent (e.g., 100 µL) to the vial.
-
Vortex or stir the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another known amount of the compound and repeat the process until the solution is saturated (i.e., solid material remains undissolved).
-
If the initial amount did not dissolve, incrementally add more solvent until the solid dissolves completely.
-
Record the approximate concentration at which the compound is soluble.
Protocol 2: Recrystallization using a Binary Solvent System
Objective: To purify the compound by recrystallization, a technique that can also provide insights into its solubility.[3]
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is soluble at elevated temperatures)
-
A "poor" solvent (in which the compound is sparingly soluble, and which is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature to allow for crystal formation.
-
If crystals do not form, gently scratch the inside of the flask or cool it further in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of the cold "poor" solvent, and allow them to dry.[3]
References
Technical Support Center: Analysis of 5-Aminopyrazole Derivatives
Welcome to the technical support center for the analysis of 5-aminopyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and answers to frequently asked questions related to the experimental analysis of these compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 5-aminopyrazole derivatives, particularly using High-Performance Liquid Chromatography (HPLC), a common analytical technique for these compounds.
Question: Why am I seeing peak tailing in my HPLC chromatogram?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors when analyzing 5-aminopyrazole derivatives.[1]
-
Secondary Interactions: The basic nature of the amino group in 5-aminopyrazoles can lead to interactions with acidic silanol groups on the surface of silica-based columns.[1] This is a frequent cause of peak tailing.
-
Solution: Consider using a mobile phase with a lower pH to suppress the ionization of silanol groups.[1] Alternatively, adding a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.[1] Using a high-purity, end-capped column can also minimize these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try reducing the sample concentration or the injection volume.[2]
-
-
Contamination: A contaminated guard or analytical column can also result in poor peak shape.
-
Solution: Replace the guard column or flush the analytical column with a strong solvent to remove contaminants.[3]
-
Question: My peaks are not well-resolved. What can I do to improve resolution?
Answer: Poor resolution between peaks can make accurate quantification difficult. Here are several strategies to improve it:
-
Optimize the Mobile Phase: Adjusting the composition of the mobile phase can significantly impact selectivity and resolution.[4]
-
Solution: Try varying the ratio of your organic solvent to the aqueous buffer. A slight change can sometimes dramatically improve separation. If you are using a buffer, ensure its pH is appropriate for your analytes.
-
-
Change the Column: If optimizing the mobile phase doesn't work, you may need to try a different column with a different stationary phase.[2] For example, switching from a C18 column to a phenyl or cyano column could provide the necessary change in selectivity.
-
Adjust the Flow Rate: A lower flow rate generally leads to better resolution, although it will also increase the analysis time.[3]
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect retention times.[3]
Question: I'm observing ghost peaks in my chromatogram. What is causing them?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or buffer components can appear as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[2] Always filter your mobile phase before use.
-
-
Carryover from Previous Injections: If a highly concentrated sample was injected previously, remnants of it might elute in subsequent runs.
-
Solution: Run a blank injection (injecting only the mobile phase) to see if the ghost peak is still present. If so, you may need to flush the injector and the column with a strong solvent.
-
-
Sample Degradation: Some 5-aminopyrazole derivatives might be unstable in the sample solvent or under the analytical conditions.
-
Solution: Prepare fresh samples and consider using a thermostatted autosampler to maintain sample integrity.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the analysis of 5-aminopyrazole derivatives.
Question: What is the best analytical method for quantifying 5-aminopyrazole derivatives?
Answer: The most suitable analytical method depends on the specific derivative and the matrix it is in. However, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and versatile technique for the separation and quantification of these compounds.[6] It offers good resolution, sensitivity, and reproducibility. Other techniques that can be used for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.[7][8]
-
Mass Spectrometry (MS): For molecular weight determination and structural information, often coupled with HPLC (LC-MS).[7][8]
-
Infrared (IR) Spectroscopy: To identify functional groups.[7]
Question: How should I prepare my samples for HPLC analysis?
Answer: Proper sample preparation is crucial for accurate and reproducible results. A general procedure would be:
-
Dissolution: Dissolve the 5-aminopyrazole derivative in a solvent that is compatible with the mobile phase.[6] Using the mobile phase itself as the diluent is often a good choice to avoid peak distortion.[9]
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[9]
-
Dilution: Dilute the sample to a concentration that falls within the linear range of the detector.
Question: What are some key considerations for method development for a new 5-aminopyrazole derivative?
Answer: When developing a new analytical method, consider the following:
-
Solubility: Determine the solubility of your compound in various solvents to choose an appropriate sample diluent and mobile phase.
-
UV-Vis Spectrum: If using a UV-Vis detector, determine the wavelength of maximum absorbance (λmax) for your compound to ensure optimal sensitivity.
-
Stability: Assess the stability of your compound in the chosen solvent and under different pH and temperature conditions.[10]
-
Column Selection: Start with a common column, such as a C18, and then screen other column chemistries if necessary to achieve the desired separation.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition, including the organic solvent, aqueous component, and any additives like buffers or ion-pairing reagents, to achieve the best resolution and peak shape.
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be used as a starting point for the analysis of 5-aminopyrazole derivatives. Note that these are general guidelines and may need to be optimized for your specific compound.
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm particle size, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV at the λmax of the compound (often in the 200-300 nm range) |
Detailed Experimental Protocol: RP-HPLC Analysis
This protocol provides a general method for the analysis of a 5-aminopyrazole derivative.
1. Preparation of Mobile Phase:
- Prepare Mobile Phase A: 0.1% Formic Acid in Water.
- Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration.
2. Preparation of Standard Solution:
- Accurately weigh about 10 mg of the 5-aminopyrazole derivative reference standard.
- Dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution.
3. Chromatographic Conditions:
- Column: C18, 5 µm, 150 x 4.6 mm
- Mobile Phase: Start with an isocratic elution of 50% A and 50% B. If separation is not optimal, a gradient can be employed (e.g., start with 90% A, decrease to 10% A over 10 minutes).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detector Wavelength: Determined by the λmax of the specific derivative.
4. System Suitability:
- Inject the standard solution six times.
- The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
- The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.
5. Analysis:
- Inject the prepared sample solutions.
- Identify the peak of the 5-aminopyrazole derivative by comparing its retention time with that of the standard.
- Quantify the amount of the derivative in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of 5-aminopyrazole derivatives.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. jetir.org [jetir.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijcpa.in [ijcpa.in]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance with Pyrazole-Based Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with pyrazole-based inhibitors, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to pyrazole-based kinase inhibitors?
A1: Resistance to pyrazole-based kinase inhibitors primarily arises from three well-documented mechanisms:
-
Target Kinase Mutations: Genetic alterations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity, rendering it less effective.
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways. For instance, inhibition of the RAS/RAF/MEK/ERK pathway might lead to the activation of the PI3K/AKT/mTOR pathway.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1]
Q2: My pyrazole-based inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What are the possible reasons?
A2: This discrepancy is a common challenge. Several factors could be contributing to the poor cellular activity of a biochemically potent inhibitor:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The inhibitor might bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.
-
Metabolic Instability: The cells may rapidly metabolize the compound into an inactive form.
-
Efflux by Transporters: The inhibitor could be a substrate for efflux pumps that actively remove it from the cell.[2]
Q3: How can I experimentally confirm the mechanism of resistance in my cancer cell line?
A3: A systematic approach is necessary to elucidate the resistance mechanism. A typical workflow involves:
-
Confirming the Resistant Phenotype: Perform dose-response curves to determine and compare the IC50 values between the sensitive and resistant cell lines.
-
Sequencing the Target Kinase: Analyze the kinase domain for mutations in the resistant cell line compared to the sensitive parental line.
-
Analyzing Signaling Pathways: Use techniques like Western blotting or phospho-kinase arrays to assess the expression and phosphorylation status of key proteins in the target and potential bypass pathways.[1] An increase in the phosphorylation of proteins in alternative pathways in the resistant cells is indicative of bypass signaling.[1]
-
Investigating Drug Efflux: Measure the expression levels of ABC transporters (e.g., ABCB1/MDR1, ABCG2) using qPCR or Western blotting. Functional assays with fluorescent substrates like rhodamine 123 can also be used to compare drug efflux capacity.[1]
Troubleshooting Guides
Issue 1: Decreased sensitivity (increased IC50) to a pyrazole-based inhibitor in a previously sensitive cell line.
This scenario suggests the development of acquired resistance. The following troubleshooting workflow can help identify the underlying cause and potential solutions.
Caption: Workflow for troubleshooting acquired resistance.
Issue 2: My synthesized pyrazole inhibitor shows significant off-target activity.
Off-target activity can lead to toxicity and confound experimental results. Here’s how to address this issue.
Caption: Troubleshooting workflow for off-target activity.
Data Presentation
Table 1: IC50 Values of Select Pyrazole-Based Inhibitors Against Various Cancer Cell Lines
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 25 | VEGFR-2 | HT29 | Colon | 3.17 - 6.77 | [3] |
| Compound 50 | EGFR, VEGFR-2 | HepG2 | Liver | 0.71 | [3] |
| Compound 36 | CDK2 | - | - | 0.199 | [3] |
| Compound 37 | - | MCF7 | Breast | 5.21 | [3] |
| Compounds 33 & 34 | CDK2 | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung | < 23.7 | [3] |
| Compound 11 | COX-2, EGFR, Topo-1 | MCF-7 | Breast | 2.85 | [4] |
| Compound 11 | COX-2, EGFR, Topo-1 | HT-29 | Colon | 2.12 | [4] |
| Compound 3a | VEGFR-2 | PC-3 | Prostate | 1.22 | [5] |
| Compound 3i | VEGFR-2 | PC-3 | Prostate | 1.24 | [5] |
| Afuresertib (GSK2110183) | Akt1 | - | - | Ki = 0.08 nM | [6] |
| Compound 2 | Akt1 | HCT116 | Colon | 0.95 | [6] |
| Compound 6 | Aurora A | HCT116 | Colon | 0.39 | [6] |
| Compound 6 | Aurora A | MCF7 | Breast | 0.46 | [6] |
Table 2: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| Compound 31 (Debio 1347) | FGFR-1 | 9.3 | KDR, Src | >1000 | [6] |
| FGFR-2 | 7.6 | ||||
| FGFR-3 | 22 | ||||
| FGFR-4 | 290 | ||||
| Compound 61 | PDK4 | 84 | - | - | [6] |
| Compound 3a | VEGFR-2 | 38.28 | - | - | [5] |
| Compound 3i | VEGFR-2 | 8.93 | - | - | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Analysis of Bypass Signaling Pathways
This protocol is for assessing the phosphorylation status of key signaling proteins like AKT and ERK.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the pyrazole-based inhibitor at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-proteins (e.g., p-AKT, p-ERK) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.[1]
-
Protocol 2: Drug Efflux Assay using Rhodamine 123
This functional assay measures the activity of efflux pumps like P-glycoprotein.
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend in phenol red-free medium at a concentration of 1x10^6 cells/mL.[1]
-
-
Dye Loading:
-
Incubate cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.[1]
-
-
Efflux Measurement:
-
Wash cells with ice-cold PBS to remove excess dye.
-
Resuspend cells in fresh medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux.
-
Protocol 3: Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Purified kinase enzyme.
-
Substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Test compound dilutions.[2]
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway Diagram
Caption: Activation of a bypass signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a versatile heterocyclic compound. It serves as a key intermediate or building block in the synthesis of various biologically active molecules.[1] Its primary applications are in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, and in agricultural chemistry for formulating herbicides and fungicides.[1]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: The presence of both an amino group (basic) and a carboxylic acid group (acidic) makes the molecule susceptible to pH-dependent degradation.[2][3] Pyrazole derivatives can undergo hydrolysis, and the rate is often pH-dependent.[4][5]
-
Light Exposure: Pyrazole compounds can be sensitive to light, particularly UV radiation, which may induce photodegradation.[4][6]
-
Temperature: Like many complex organic molecules, elevated temperatures can accelerate degradation, potentially through decarboxylation of the carboxylic acid group.[7][8][9]
-
Oxidation: The pyrazole ring is generally resistant to oxidation, but the overall molecule, especially the amino group, can be susceptible to oxidative degradation in the presence of oxidizing agents or dissolved oxygen.[4][10]
-
Moisture: For the solid form, hygroscopicity can be a concern, leading to physicochemical property changes and degradation.[11]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide-like linkage within the pyrazole ring system or other susceptible bonds could undergo hydrolysis, especially under strongly acidic or basic conditions.[4][12]
-
Oxidative Degradation: The amino group is a potential site for oxidation, which can be catalyzed by metal ions.[13][14]
-
Photodegradation: Exposure to UV light can provide the energy for bond cleavage and rearrangement, leading to various photolytic products.[15]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide (CO₂).[7][16]
Troubleshooting Guide
Problem: I am observing significant degradation of the compound in my aqueous solution during experiments.
-
Question 1: What is the pH of your solution?
-
Answer: The stability of the compound is highly pH-dependent. Degradation can be accelerated in either strongly acidic or alkaline conditions.[3] It is crucial to determine the optimal pH for stability by performing a pH-rate profile analysis. To mitigate degradation, use a buffering system (e.g., citrate, acetate, phosphate) to maintain the pH within a stable range.[2][17]
-
-
Question 2: Is your solution exposed to light?
-
Answer: Photodegradation is a common issue for pyrazole derivatives.[4] Protect your solution from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.
-
-
Question 3: Are there any potential oxidizing agents or metal ions in your formulation?
-
Answer: Oxidative degradation can be a significant issue. Ensure high-purity solvents and reagents are used. If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to sequester the metal ions and prevent them from catalyzing oxidation.[2][13][18] The addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) can also prevent oxidative degradation.[3][13]
-
Problem: The solid form of my compound shows discoloration and changes in properties over time.
-
Question 1: How is the compound being stored?
-
Answer: The solid compound should be stored in a cool, dark, and dry place. Use well-sealed containers to protect it from moisture and light. For highly sensitive batches, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Question 2: Have you considered the hygroscopicity of the material?
-
Answer: Moisture absorption can lead to solid-state instability.[11] Storing the compound with a desiccant can help manage moisture.[2] Advanced strategies like co-crystallization with a stabilizing co-former or creating an amorphous solid dispersion can also enhance resistance to moisture-induced degradation.[11][[“]]
-
Data Presentation: Stability Enhancement Strategies
The following tables summarize hypothetical data from a forced degradation study to illustrate the impact of different stabilizing agents.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Degradation (%) | Major Degradants Observed |
| 0.1 M HCl (60 °C) | 24 hours | 12.5% | Hydrolysis Products |
| 0.1 M NaOH (60 °C) | 24 hours | 18.2% | Hydrolysis Products |
| 5% H₂O₂ (RT) | 24 hours | 25.8% | Oxidation Products (N-oxides) |
| UV Light (254 nm) | 24 hours | 31.4% | Photolytic Isomers, Fragments |
| Heat (80 °C, Solid) | 72 hours | 9.8% | Decarboxylation Product |
Table 2: Effect of Stabilizing Excipients on Degradation in Aqueous Solution (pH 7.4, RT, 48h exposure to ambient light and air)
| Formulation | Stabilizer Concentration | Degradation (%) | Improvement vs. Control |
| Control (No Stabilizer) | - | 15.0% | - |
| Formulation A | 0.1% EDTA | 8.5% | 43.3% |
| Formulation B | 0.1% Ascorbic Acid | 6.2% | 58.7% |
| Formulation C | 1% Polysorbate 80 | 11.8% | 21.3% |
| Formulation D | 0.1% EDTA + 0.1% Ascorbic Acid | 3.1% | 79.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To identify the primary degradation pathways and the intrinsic stability of the compound.
Methodology:
-
Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to a sample solution to achieve a final concentration of 3-5% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Photostability: Expose a solution and a thin layer of solid powder to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 72 hours.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection) to quantify the remaining parent compound and detect degradation products.
Protocol 2: Excipient Compatibility Screening
Objective: To evaluate the compatibility of the compound with common pharmaceutical excipients.
Methodology:
-
Prepare Binary Mixtures: Prepare intimate physical mixtures of the compound with individual excipients (e.g., lactose, microcrystalline cellulose, HPMC, EDTA, ascorbic acid) in a 1:1 or 1:5 ratio.
-
Prepare Liquid Formulations: Prepare solutions containing the compound and a single excipient at a relevant concentration.
-
Stress Conditions: Store the mixtures and solutions under accelerated stability conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for 4 weeks.
-
Analysis: At initial, 1, 2, and 4-week time points, analyze the samples by HPLC to assess the potency of the active compound. Visual observation for color changes or physical changes should also be recorded.
-
Evaluation: A loss of potency greater than 5-10% or the appearance of significant new degradation peaks compared to a control sample (compound alone) suggests a potential incompatibility.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilizer Excipients - Protheragen [protheragen.ai]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
- 18. pharmtech.com [pharmtech.com]
- 19. consensus.app [consensus.app]
Technical Support Center: Purification of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to solubility issues in common organic solvents and potential for zwitterion formation. Common problems include the removal of unreacted starting materials, side-products from the synthesis, and achieving high purity suitable for downstream applications.
Q2: My purified compound has a low melting point and appears as an off-white or brownish solid, not the expected white needles. What could be the issue?
A2: A lower than expected melting point (literature: 190-198 °C) and discoloration are indicative of impurities.[1] These could be residual solvents, unreacted starting materials (e.g., 4-chlorophenylhydrazine), or side-products formed during the synthesis. Further purification steps such as recrystallization or column chromatography are recommended.
Q3: I am having difficulty dissolving the crude product for recrystallization. Which solvents are suitable?
A3: Due to the polar nature of the amino and carboxylic acid groups, solvents like ethanol, methanol, or mixtures of ethanol and water are often effective for recrystallization.[2][3] You may need to heat the solvent to achieve complete dissolution. Forcing the crystallization by cooling the solution too quickly can trap impurities.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective method for purifying this compound due to its amphoteric properties.[4][5][6] By manipulating the pH of the aqueous phase, you can selectively move the target compound between an organic and an aqueous layer, leaving neutral impurities behind in the organic phase.
Q5: What are the potential side-products I should be aware of during purification?
A5: Depending on the synthetic route, potential side-products can include regioisomers of the pyrazole, products of incomplete hydrolysis if starting from a nitrile or ester precursor, and dimers or polymers formed under harsh reaction conditions. Careful monitoring of the reaction by TLC or LC-MS can help identify these impurities.
Troubleshooting Guides
Low Yield After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product in the mother liquor. | The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. | - Try a different solvent or a solvent mixture. For example, if using pure ethanol, try a mixture of ethanol and water.[3] - Reduce the volume of the solvent used to the minimum required for dissolution at high temperature. - Cool the solution slowly to allow for maximum crystal formation. |
| The product precipitates as an oil instead of crystals. | The compound is "oiling out," which can be due to a high concentration of impurities or too rapid cooling. | - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Ensure the crude product is reasonably pure before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Ineffective Purification by Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The chosen eluent system does not provide sufficient resolution. | - Adjust the polarity of the eluent. For normal phase silica gel chromatography, a gradient of hexane and ethyl acetate is a good starting point.[2] - Consider adding a small amount of a modifier like acetic acid or triethylamine to the eluent to improve peak shape and separation of acidic or basic compounds, respectively. |
| The compound streaks on the TLC plate and column. | The compound is interacting strongly with the stationary phase, possibly due to its acidic and basic functional groups. | - Add a small percentage of acetic acid to the mobile phase to protonate the amino group and reduce its interaction with the silica gel. - Alternatively, use a different stationary phase, such as alumina or reverse-phase silica. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClN₃O₂ |
| Molecular Weight | 237.65 g/mol |
| Appearance | White needles[1] |
| Melting Point | 190-198 °C[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The pure compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric target compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base). The carboxylic acid group will be deprotonated, forming the water-soluble carboxylate salt, which will move to the aqueous layer. The amino group will remain largely protonated. Repeat the extraction twice.
-
Separation: Combine the aqueous extracts. The organic layer now contains neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper). The protonation of the carboxylate will cause the pure this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual acid and salts.
-
Drying: Dry the purified product under vacuum.
Visualized Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. vernier.com [vernier.com]
Technical Support Center: Navigating Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Synthesis Troubleshooting
???+ question "Q1: Why is the yield of my pyrazole synthesis consistently low?" A1: Low yields in pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of side products. Here are common causes and troubleshooting strategies:
???+ question "Q2: My reaction mixture is turning a deep yellow or red. Is this normal and how can I prevent it?" A2: Discoloration of the reaction mixture is a common observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
???+ question "Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?" A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3]
Purification Troubleshooting
???+ question "Q4: My pyrazole product is an oil and will not crystallize. What should I do?" A4: An oily product can be frustrating, but several techniques can be employed to induce crystallization.
???+ question "Q5: I am having trouble purifying my pyrazole using silica gel column chromatography. What are some common issues?" A5: The basic nature of the nitrogen atoms in the pyrazole ring can lead to strong interactions with the acidic silica gel.[5] This can cause several problems:
Data Summary
The following tables summarize quantitative data on factors affecting pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (desired:undesired) | Reference |
| 1a | Methylhydrazine | EtOH | Low Selectivity | [6][7] |
| 1a | Methylhydrazine | TFE | 85:15 | [7] |
| 1a | Methylhydrazine | HFIP | 97:3 | [6][7] |
| 1g | Phenylhydrazine | EtOH | Low Selectivity | [7] |
| 1g | Phenylhydrazine | TFE | High Selectivity | [7] |
| 1g | Phenylhydrazine | HFIP | 99:1 | [7] |
| Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[8]
-
Addition of Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents). If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a mild base such as sodium acetate.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4][8]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][4]
Visual Guides
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Validation & Comparative
Comparative Analysis of 5-Aminopyrazole Derivatives: A Guide for Drug Discovery Professionals
An in-depth review of the therapeutic potential of 5-aminopyrazole derivatives, presenting a comparative analysis of their biological activities, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These derivatives have garnered significant attention for their potential as therapeutic agents in various diseases, including cancer, inflammation, and infectious diseases. This guide provides a comparative analysis of recently developed 5-aminopyrazole derivatives, focusing on their anticancer, antioxidant, and kinase inhibitory properties.
Comparative Biological Activity of 5-Aminopyrazole Derivatives
The versatility of the 5-aminopyrazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[2][3] Recent studies have highlighted their efficacy as kinase inhibitors, cytotoxic agents against cancer cell lines, and potent antioxidants.
Anticancer Activity
Several 5-aminopyrazole derivatives have demonstrated significant cytotoxic effects against a panel of cancer cell lines. The data presented below showcases the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| 10h | NCI-H520 (Lung Cancer) | 19 | [2] |
| SNU-16 (Gastric Cancer) | 59 | [2] | |
| KATO III (Gastric Cancer) | 73 | [2] | |
| Compound 8 | SNU16 (Gastric Cancer) | 77.3 | [4] |
| Compound 18 | SNU16 (Gastric Cancer) | 155.2 | [4] |
Kinase Inhibition
A primary mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial for cell signaling and growth. Notably, these compounds have shown potent activity against Fibroblast Growth Factor Receptors (FGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | [2] |
| FGFR2 | 41 | [2] | |
| FGFR3 | 99 | [2] | |
| FGFR2 V564F mutant | 62 | [2] | |
| Aminopyrazole Derivative | p38 MAP Kinase | 0.0088 pM | [5] |
| Compound 2j | p38α MAP Kinase | Potent inhibitor | [6] |
| Compound 19 | FGFR2 | 1.8 | [7] |
| FGFR3 | 2.0 | [7] | |
| FGFR3-V555L mutant | 1.5 | [7] | |
| Compound 7 | FGFR2 | 5.2 | [7] |
| FGFR3 | 5.6 | [7] |
Antioxidant Activity
Select 5-aminopyrazole derivatives have also been evaluated for their ability to scavenge free radicals, a key factor in cellular damage and various pathological conditions. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Derivative | Antioxidant Activity (% Inhibition) | IC50 | Reference |
| 4b | 27.65% | Not Reported | [8] |
| 4c | 15.47% | Not Reported | [8] |
| 1d, 1h, 1i, 2b, 2c, 3c, 4a | 4.22 - 6.12% | Not Reported | [8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-aminopyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
5-aminopyrazole derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the 5-aminopyrazole derivatives and the positive control in methanol.
-
Reaction Mixture: Add a specific volume of the sample or standard to a well, followed by the addition of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, p38α)
-
Kinase assay buffer
-
Substrate peptide
-
ATP
-
5-aminopyrazole derivatives
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Luminometer-compatible 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific kinase, the substrate, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the kit instructions.
-
Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by 5-aminopyrazole derivatives and a general workflow for their evaluation.
General experimental workflow for the evaluation of 5-aminopyrazole derivatives.
Simplified p38 MAPK signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.
Overview of the FGFR signaling pathway and its inhibition by 5-aminopyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide for the Validation of the Biological Target of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Introduction
This guide provides a comparative analysis for validating the biological target of the novel compound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Based on the common mechanism of action for pyrazole-containing compounds, this document hypothesizes that the compound, hereafter referred to as Compound X, targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[1]
This guide compares the hypothetical performance of Compound X against two well-established, multi-kinase inhibitors with known activity against VEGFR-2: Sorafenib and Sunitinib.[3] The objective is to provide researchers, scientists, and drug development professionals with a framework for validating the biological target of new chemical entities, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the hypothetical in vitro performance of Compound X in comparison to known VEGFR-2 inhibitors.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Compound X | VEGFR-2 | 50 |
| Sorafenib | VEGFR-2 | 90 |
| Sunitinib | VEGFR-2 | 9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Binding Affinity (Surface Plasmon Resonance)
| Compound | Target | KD (nM) | ka (1/Ms) | kd (1/s) |
| Compound X | VEGFR-2 | 75 | 1.2 x 105 | 9.0 x 10-3 |
| Sorafenib | VEGFR-2 | 21 | 2.5 x 105 | 5.3 x 10-3 |
| Sunitinib | VEGFR-2 | 15 | 3.0 x 105 | 4.5 x 10-3 |
KD (Equilibrium Dissociation Constant) is a measure of binding affinity. ka is the association rate constant, and kd is the dissociation rate constant.
Table 3: Cellular Proliferation Assay (HUVEC)
| Compound | Target Cell Line | IC50 (nM) |
| Compound X | HUVEC | 150 |
| Sorafenib | HUVEC | 200 |
| Sunitinib | HUVEC | 25 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds (Compound X, Sorafenib, Sunitinib) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Solid white 96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of binding kinetics and affinity of a small molecule inhibitor to the VEGFR-2 kinase domain using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human VEGFR-2 kinase domain
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds dissolved in running buffer with a low percentage of DMSO
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the VEGFR-2 kinase domain to the surface via amine coupling. A target immobilization level of 8000-10000 RU is recommended.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare serial dilutions of the test compounds in running buffer.
-
Inject the test compounds over the sensor surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface with the regeneration solution to remove the bound compound.
-
Collect sensorgram data for each compound concentration.
-
Analyze the data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
HUVEC Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of endothelial cells stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Low-serum medium for starvation
-
Recombinant human VEGF
-
Test compounds dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL), leaving a set of wells unstimulated as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each compound concentration and determine the IC50 value.[5]
Mandatory Visualizations
Caption: VEGFR-2 Signaling Pathway.[6][7]
Caption: Experimental Workflow for Biological Target Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. altmeyers.org [altmeyers.org]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Comparative Guide to 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and Other Known p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative kinase inhibitor, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, with established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them a key therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1]
While this compound is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals[2], its core 5-aminopyrazole structure is a well-established scaffold for potent kinase inhibitors.[3][4][5] This guide, therefore, evaluates its potential as a p38 MAPK inhibitor in the context of other well-characterized compounds targeting this pathway.
Quantitative Comparison of p38 MAPK Inhibitors
The following table summarizes the inhibitory activities of several known p38 MAPK inhibitors. Data for this compound is presented as hypothetical to illustrate its potential positioning within this class of compounds.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Type | Key Characteristics |
| This compound | p38α (putative) | Hypothetical | Biochemical | Aminopyrazole scaffold |
| SB203580 | p38α, p38β | 50 (p38α), 500 (p38β) | In Vitro Kinase Assay | Pyridinyl imidazole, ATP-competitive[6] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 (p38α) | Cell-free Assay | Potent allosteric inhibitor with slow dissociation[7] |
| Ralimetinib (LY2228820) | p38α, p38β | ~5-13 | Cell-free Assay | ATP-competitive, has been in clinical trials for cancer[7] |
| VX-702 | p38α, p38β | ~4-10 | Cell-free Assay | Investigated in clinical trials for rheumatoid arthritis[7] |
| PH-797804 | p38α | 26 | Cell-free Assay | Pyridinone inhibitor with selectivity over p38β[8] |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams, created using the DOT language, illustrate the p38 MAPK signaling pathway and a general workflow for inhibitor screening.
Caption: The p38 MAPK signaling cascade and point of inhibition.
Caption: General workflow for an in vitro p38 kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for in vitro biochemical and cell-based assays to determine the inhibitory activity against p38 MAPK.
Protocol 1: In Vitro p38α Kinase Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.[9]
Materials:
-
Recombinant active p38α kinase
-
p38 substrate (e.g., ATF2 peptide)
-
Test inhibitor (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the p38α kinase and ATF2 substrate in Kinase Assay Buffer. Add 2 µL of this master mix to each well.
-
Kinase Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based p38 Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a p38 substrate within a cellular context.
Materials:
-
Cell line (e.g., HeLa, A549, or human peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
p38 MAPK activator (e.g., anisomycin, UV radiation, or LPS)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulation: Stimulate the p38 pathway by treating the cells with an activator (e.g., 10 µM anisomycin) for 15-30 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-p38. To normalize the data, the membrane can be stripped and re-probed with an antibody for total p38 or a loading control (e.g., GAPDH). The percentage of inhibition is calculated relative to the stimulated control without the inhibitor.
Conclusion
The 5-aminopyrazole scaffold is a promising starting point for the development of novel kinase inhibitors. Based on the established activity of related compounds, this compound warrants further investigation as a potential inhibitor of the p38 MAPK pathway. The experimental protocols and comparative data provided in this guide offer a framework for such an evaluation. By employing standardized in vitro and cell-based assays, researchers can accurately determine its potency and selectivity, thereby positioning it relative to known inhibitors like SB203580 and Ralimetinib. This systematic approach is essential for advancing our understanding of its therapeutic potential in inflammation and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
Unlocking the Potential of the 5-Aminopyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 5-aminopyrazole core represents a privileged scaffold in the design of novel therapeutics. Its versatility has led to the development of potent inhibitors for a range of biological targets, particularly in oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole analogs, supported by experimental data and detailed protocols, to aid in the rational design of next-generation drug candidates.
The 5-aminopyrazole moiety is a key building block in medicinal chemistry, offering a unique arrangement of hydrogen bond donors and acceptors that facilitate strong interactions with various enzymatic targets. This has been successfully exploited in the development of kinase inhibitors, anticancer agents, and antioxidants. Understanding the nuanced effects of substituent modifications on the pyrazole core is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
This guide focuses on the SAR of 5-aminopyrazole analogs in three key therapeutic areas: anticancer, kinase inhibition, and antioxidant activity. The following sections present a synthesis of data from multiple studies, highlighting key structural modifications that influence biological outcomes.
Anticancer Activity
The 5-aminopyrazole scaffold is a common feature in a multitude of compounds demonstrating potent anticancer activity against a diverse range of cancer cell lines. The SAR studies reveal that the substituents at the N1, C3, and C4 positions of the pyrazole ring, as well as modifications of the 5-amino group, play a crucial role in determining the cytotoxic potency and selectivity.
A recent study investigated a series of 5-aminopyrazole-4-carboxamide derivatives and identified key structural features for potent anti-proliferative activity.[1] For instance, certain derivatives with hindered substituents on a catechol portion linked to the core structure showed significant growth inhibition against breast cancer cell lines.[1] Another study highlighted a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones, where specific substitutions led to potent cytotoxicity with IC50 values below 10 μM against various human cancer cell lines.[2] Compound 6c from this series, for example, exhibited an impressive IC50 of 3.46 μM against melanoma cells (SK-MEL-28).[2]
Table 1: Anticancer Activity of Selected 5-Aminopyrazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | T-47D (Breast) | < 10 (33.11% growth) | [1] |
| 1d | T-47D (Breast) | < 10 (25.19% growth) | [1] |
| 1f | T-47D (Breast) | < 10 (35.88% growth) | [1] |
| 1g | HS 578T (Breast) | < 10 (43.21% growth) | [1] |
| 6c | SK-MEL-28 (Melanoma) | 3.46 | [2] |
| 6c | HCT-116 (Colon) | 9.02 | [2] |
| 6aa | SK-MEL-28 (Melanoma) | 6.22 | [2] |
| 6aa | HCT-116 (Colon) | 10.79 | [2] |
Note: For compounds 1c, 1d, 1f, and 1g, the original paper reported percentage growth at a 10 µM concentration.[1] Values below 50% indicate significant activity.
The SAR for these anticancer agents can be summarized as follows:
-
N1-Substitution: Introduction of flexible alkyl chains or substituted ethyl groups can enhance antiproliferative activity.[1]
-
C3-Substitution: The presence of a methyl group at the C3 position was found to be detrimental to anticancer activity in one study.[1]
-
5-Amino Group Modification: Derivatization of the 5-amino group into an iminothiazolidinone, as seen in compound 6c , is a successful strategy for achieving potent cytotoxicity.[2]
Kinase Inhibition
The 5-aminopyrazole scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors, targeting key players in cancer and inflammatory signaling pathways.
A study focused on developing selective JNK3 inhibitors over the closely related p38 kinase highlighted the importance of the aminopyrazole core.[3] The planarity of the pyrazole ring and the N-linked phenyl urea structures were identified as key for fitting into the smaller active site of JNK3 compared to p38.[3] Compound SR-3576 emerged as a highly potent and selective JNK3 inhibitor.[3]
Table 2: SAR of 5-Aminopyrazole Analogs as JNK3 Inhibitors
| Compound | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) | Reference |
| SR-3451 | 25 | 590 | 3600 | 144 | [3] |
| SR-3576 | 7 | 170 | >20000 | >2857 | [3] |
| SR-3582 | 10 | 240 | >20000 | >2000 | [3] |
| SR-3583 | 130 | 1800 | >20000 | >154 | [3] |
Key SAR observations for JNK3 inhibition include:
-
Urea Substitution: Substitution on the N-phenyl urea at the 2- or 3-position had minimal impact on JNK3 potency, while 4-substitution significantly decreased it.[3]
-
Selectivity: The aminopyrazole core provided a significant selectivity advantage for JNK3 over p38 compared to an indazole core.[3]
Several studies have explored 5-aminopyrazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. One study synthesized a library of aminopyrazole analogs and identified compound 24 as a potent and selective CDK2/5 inhibitor.[4] Another study identified compound 9 from a series of novel pyrazole derivatives as a potent CDK2 inhibitor with an IC50 of 0.96 µM.[5]
Table 3: SAR of 5-Aminopyrazole Analogs as CDK2 Inhibitors
| Compound | CDK2/cyclin E IC50 (nM) | CDK5/p35 IC50 (nM) | Reference |
| 24 | 24 | 23 | [4] |
| 9 | 960 | - | [5] |
| 4 | 3820 | - | [5] |
| 7a | 2010 | - | [5] |
| 7d | 1470 | - | [5] |
The SAR for CDK2 inhibitors revealed that:
-
R1 Substitution: A cyclobutyl substitution at the R1 position was found to be optimal for activity.[4]
-
R2 Substitution: No clear selectivity was observed for various aryl substitutions at the R2 position.[4]
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar activity against multiple FGFR isoforms, including a gatekeeper mutant, and potently suppressed the proliferation of several cancer cell lines.[2]
Table 4: Activity of a 5-Aminopyrazole-based pan-FGFR Inhibitor
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Reference |
| 10h | 46 | 41 | 99 | 62 | [2] |
This highlights the potential of the 5-aminopyrazole scaffold in developing covalent inhibitors targeting FGFRs, which can overcome drug resistance.
Antioxidant Activity
Several 5-aminopyrazole derivatives have been evaluated for their antioxidant properties, typically through radical scavenging assays like the DPPH assay. In one study, moving the acylhydrazonic linker from position 4 to position 3 of the pyrazole scaffold resulted in compounds with interesting radical scavenging properties.[3] Specifically, compounds 4b and 4c showed the best antioxidant activity.[3]
Table 5: Antioxidant Activity of Selected 5-Aminopyrazole Analogs
| Compound | Antioxidant Activity (AA%) in DPPH assay | Reference |
| 4b | 27.65 | [3] |
| 4c | 15.47 | [3] |
| 1d | 6.12 | [3] |
| 3c | 4.22 | [3] |
The SAR for antioxidant activity suggests that the substitution pattern on the pyrazole ring and the nature of the linker group are important determinants of radical scavenging ability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data. Below are the methodologies for the key assays cited in this guide.
MTT Cell Proliferation Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-aminopyrazole analogs for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of the compounds.
Materials:
-
96-well plates
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Ascorbic acid or Trolox as a positive control
-
Microplate reader
Procedure:
-
Add 100 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Kinase Inhibition Assays (General Protocol)
These assays determine the potency of compounds to inhibit specific kinases. A common format is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase (e.g., JNK3, CDK2, FGFR, p38)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 5-aminopyrazole analogs.
-
In the wells of the assay plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection reagents according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
This guide provides a foundational understanding of the SAR of 5-aminopyrazole analogs, offering valuable insights for the design of novel and effective therapeutic agents. The provided data and protocols serve as a practical resource for researchers in the field of drug discovery.
References
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
confirming the efficacy of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid in vivo
An objective analysis of the in vivo performance of 5-aminopyrazole-based compounds compared to alternative therapeutic agents, supported by experimental data from preclinical studies.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the in vivo efficacy of various derivatives of 5-aminopyrazole. While direct in vivo efficacy data for 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, this document summarizes the performance of structurally related 5-aminopyrazole compounds that have been evaluated in preclinical models for oncology and infectious diseases. The data presented is extracted from peer-reviewed research and aims to provide a clear, data-driven comparison to inform further research and development.
In Vivo Efficacy Data Summary
The following tables summarize the in vivo efficacy of different 5-aminopyrazole derivatives in various animal models.
Table 1: In Vivo Efficacy of FGFR Inhibitor CH5183284/Debio 1347 in a Xenograft Model
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy Endpoint | Result |
| CH5183284/Debio 1347 | Mice | FGFR2-amplified gastric cancer xenograft | Oral administration | Tumor growth inhibition | Statistically significant antitumor activity |
Data extracted from a study on the discovery of CH5183284/Debio 1347 as an orally available and selective FGFR inhibitor, which demonstrated its antitumor activity in xenograft models[1].
Table 2: In Vivo Efficacy of Bumped-Kinase Inhibitors (BKIs) in a Cryptosporidiosis Mouse Model
| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy Endpoint | Result |
| BKI 1708 | Mouse | Cryptosporidium parvum infection | 8 mg/kg, once daily (QD) for 5 days | Reduction in oocyst shedding | Efficacious |
| BKI 1770 | Mouse | Cryptosporidium parvum infection | 30 mg/kg, twice daily (BID) for 5 days | Reduction in oocyst shedding | Efficacious |
These 5-aminopyrazole-4-carboxamide-based BKIs were shown to be effective in an in vivo mouse model of cryptosporidiosis[2].
Table 3: In Vivo Anti-Angiogenic Effects of Novel 5-Amino Pyrazole Derivatives
| Compound Class | Animal Model | Tumor Model | Dosing Regimen | Efficacy Endpoint | Result |
| Substituted (E)-1H-pyrazol-5-amine derivatives | Mice | Ehrlich Ascites Tumor (EAT) | Intraperitoneal injection | Inhibition of tumor growth and neovascularization | Significant antitumor and anti-angiogenic effects |
A series of novel 5-amino pyrazole derivatives were synthesized and evaluated for their in vivo anti-angiogenic and antitumor effects in an Ehrlich ascites tumor model[3][4].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key in vivo experimental protocols cited in this guide.
Xenograft Tumor Model Protocol (for FGFR Inhibitors)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cell lines with known FGFR genetic alterations (e.g., FGFR2 amplification) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., CH5183284/Debio 1347) is administered orally at a specified dose and schedule.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specific size. Tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups[1].
Murine Model of Cryptosporidiosis (for BKIs)
-
Animal Model: Immunocompromised mice (e.g., SCID/beige) are used as they are susceptible to sustained Cryptosporidium parvum infection.
-
Infection: Mice are orally inoculated with C. parvum oocysts.
-
Treatment: Treatment with the test compounds (e.g., BKI 1708, BKI 1770) or vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Efficacy Assessment: Fecal samples are collected at regular intervals to quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR. A significant reduction in oocyst shedding in the treated group compared to the control group indicates efficacy[2].
Ehrlich Ascites Tumor (EAT) Model (for Anti-Angiogenic Agents)
-
Animal Model: Swiss albino mice are typically used for this model.
-
Tumor Induction: EAT cells are injected intraperitoneally into the mice.
-
Treatment: After a set period to allow for tumor establishment, the synthesized 5-amino pyrazole derivatives are administered, often intraperitoneally.
-
Endpoint Analysis: The antitumor effect is evaluated by monitoring animal survival, measuring the volume of ascitic fluid, and counting viable tumor cells. Anti-angiogenic effects can be assessed by examining the degree of neovascularization in the peritoneal cavity[3][4].
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: FGFR signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Angiogenic Effects of Novel 5-Amino Pyrazole Derivatives on Ehrlich Ascites Tumor [EAT] Cells in-Vivo - Journal of Cancer Therapy - SCIRP [scirp.org]
- 4. Synthesis, Characterization and Anti-Angiogenic Effects of Novel 5-Amino Pyrazole Derivatives on Ehrlich Ascites Tumor [EAT] Cells in-Vivo [scirp.org]
A Head-to-Head Comparison of Pyrazole-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with various biological targets have led to its incorporation into several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[3] This guide provides a head-to-head comparison of various pyrazole-based compounds, focusing on their anti-inflammatory and anticancer activities, supported by experimental data from recent preclinical studies.
Mechanism of Action: Selective COX-2 Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][4] COX enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain and inflammation. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is therefore a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Head-to-Head Comparison: Anti-inflammatory & Analgesic Activity
Numerous novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, often showing efficacy comparable or superior to existing drugs in preclinical models.
Table 1: In Vitro COX-1/COX-2 Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various pyrazole compounds against COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency. The Selectivity Index (SI) is calculated as IC₅₀(COX-1)/IC₅₀(COX-2), with higher values indicating better selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Drug | Source |
| Celecoxib | >100 | 0.045 | >2222 | - | [5] |
| Compound 11 | >100 | 0.043 | >2325 | Doxorubicin | [5] |
| Compound 12 | >100 | 0.049 | >2040 | Doxorubicin | [5] |
| Compound 15 | >100 | 0.045 | >2222 | Doxorubicin | [5] |
| Compound 16a | 12.12 | 0.09 | 134.6 | Celecoxib | [4] |
| Compound 18f | 10.11 | 0.24 | 42.13 | Celecoxib | [4] |
| Compound 5f | >100 | 1.50 | >66.6 | Celecoxib | [6] |
| Compound 6f | 65.42 | 1.15 | 56.8 | Celecoxib | [6] |
| Robenacoxib | 0.8 | 0.03 | 26.7 | Diclofenac | [7] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model assesses the ability of a compound to reduce acute inflammation in a rat model. Efficacy is often measured as the median effective dose (ED₅₀) or percentage of edema inhibition.
| Compound | ED₅₀ (µmol/kg or mg/kg) | Edema Inhibition (%) | Reference Drug | Source |
| Celecoxib | 78.53 µmol/kg | 82.8% | - | [8] |
| Compound 143a | 62.61 µmol/kg | - | Celecoxib | [8] |
| Compound 143c | 55.83 µmol/kg | - | Celecoxib | [8] |
| Compound 144 | - | 78.9 - 96% | Celecoxib | [8] |
| Compound 6k | 0.8575 mmol/kg | - | Aspirin, Celecoxib | [9] |
| Compound AD 532 | - | Showed significant activity | Celecoxib, Indomethacin | [10] |
| Robenacoxib | ID₅₀ = 1.12 mg/kg (fever model) | - | Diclofenac | [7] |
Head-to-Head Comparison: Anticancer Activity
Pyrazole derivatives have also demonstrated significant potential as anticancer agents by targeting various pathways, including tubulin polymerization, protein kinases (EGFR, CDK), and apoptosis induction.[11][12]
Table 3: In Vitro Cytotoxicity Against Human Cancer Cell Lines
This table presents the IC₅₀ or GI₅₀ (concentration causing 50% inhibition of cell growth) values for various pyrazole compounds against different cancer cell lines.
| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference Drug | Source | | :--- | :--- | :--- | :--- | | Compound 11 | MCF-7 (Breast) | 2.85 | Doxorubicin (IC₅₀=3.1) |[5] | | Compound 11 | HT-29 (Colon) | 2.12 | 5-FU (IC₅₀=8.77) |[5] | | Compound 12 | MCF-7 (Breast) | 23.99 | Doxorubicin (IC₅₀=3.1) |[5] | | Compound 157 | HCT-116 (Colon) | 1.51 | Doxorubicin |[8] | | Compound 158 | MCF-7 (Breast) | 7.68 | Doxorubicin |[8] | | Compound 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil (IC₅₀=59.27) |[13] | | Compound 25 | HT29 (Colon) | 3.17 | Axitinib |[11] | | Compound 50 | MCF-7 (Breast) | 0.83 | - |[1] | | Compound 50 | A549 (Lung) | 1.81 | - |[1] |
Experimental Protocols & Workflow
Objective comparison requires standardized and detailed methodologies. Below are representative protocols for the key experiments cited.
General Workflow for Pyrazole Compound Evaluation
The discovery and evaluation of novel therapeutic agents follow a structured pipeline from initial design to preclinical testing.
Protocol 1: In Vitro COX Inhibition Assay
This assay determines the potency and selectivity of a compound for inhibiting COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation : The test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid, the substrate for the enzyme.
-
Quantification : The enzymatic reaction produces prostaglandin E2 (PGE2). The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[9][10]
-
Animal Model : Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.
-
Compound Administration : Animals are divided into groups: a control group (vehicle), a reference drug group (e.g., Celecoxib, Indomethacin), and test groups receiving different doses of the pyrazole compound. The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation : After a set time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each animal to induce localized edema.
-
Measurement : The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The percentage of edema inhibition for the treated groups is calculated relative to the control group. The ED₅₀ (dose causing 50% inhibition) can be calculated for potent compounds.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well). The cells are allowed to adhere overnight.
-
Compound Treatment : The cells are treated with the pyrazole compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization : Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC₅₀ value is determined from the resulting dose-response curve.
Conclusion
The pyrazole scaffold remains a highly productive framework in the search for novel therapeutics. Head-to-head comparisons in preclinical studies consistently demonstrate that newly synthesized pyrazole derivatives can exhibit exceptional potency and selectivity. Several novel compounds have shown superior COX-2 inhibition and selectivity compared to celecoxib and have demonstrated potent anticancer activity against various cell lines, sometimes exceeding the efficacy of standard chemotherapeutic agents like 5-Fluorouracil in in vitro models.[5][8][13] The continued exploration of structure-activity relationships and hybrid molecule design holds significant promise for the development of next-generation anti-inflammatory and anticancer drugs with improved efficacy and safety profiles.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for analogs of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. Due to a lack of publicly available, direct experimental data for the parent carboxylic acid, this analysis focuses on its closely related derivatives, primarily its ethyl ester, to offer valuable insights into the potential biological activities of this chemical scaffold. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to the 5-Aminopyrazole Scaffold
The 5-aminopyrazole core is a well-established pharmacophore in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. Derivatives of this scaffold have demonstrated significant anti-inflammatory, analgesic, and anticancer properties. The presence of a 4-chlorophenyl group at the N1 position is a common feature in many biologically active pyrazole compounds, influencing their pharmacokinetic and pharmacodynamic profiles. This guide aims to cross-validate and compare the performance of reported analogs to inform future research and development in this area.
Comparative Biological Activity
Anticancer Activity Data
The anticancer potential of pyrazole derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 1: In Vitro Anticancer Activity of 1-(4-chlorophenyl)-5-aminopyrazole Derivatives
| Compound ID | Derivative of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4... | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | ...-4-carbonitrile | HepG-2 (Liver) | 16.02 | [1] |
| Analog B | ...-4-carbothioamide | HeLa (Cervical) | Not Specified | [1] |
| Analog C | ...-4-yl)methanone | A549 (Lung) | 8.0 | [1] |
| Analog D | ...-4-yl)methanone | MCF-7 (Breast) | 5.8 | [1] |
| Doxorubicin | Standard Chemotherapy | HepG-2 (Liver) | Not Specified | [2] |
Note: The exact structures of the analogs are detailed in the cited literature. The data presented is for comparative purposes and highlights the potential of the 1-(4-chlorophenyl)-5-aminopyrazole scaffold.
Anti-inflammatory Activity Data
The anti-inflammatory properties of pyrazole derivatives are commonly assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Compound Description | Dosage | Edema Inhibition (%) | Reference |
| Analog E | 1,5-diarylpyrazole derivative | 25 mg/kg | 20.7 | [2] |
| Analog E | 1,5-diarylpyrazole derivative | 50 mg/kg | 52.6 | [2] |
| Analog E | 1,5-diarylpyrazole derivative | 100 mg/kg | 62.6 | [2] |
| Celecoxib | Standard NSAID (COX-2 Inhibitor) | 25 mg/kg | 27.8 | [2] |
| Celecoxib | Standard NSAID (COX-2 Inhibitor) | 50 mg/kg | 38.4 | [2] |
| Celecoxib | Standard NSAID (COX-2 Inhibitor) | 100 mg/kg | 40.1 | [2] |
Note: The data illustrates the dose-dependent anti-inflammatory effect of a representative pyrazole analog compared to a standard drug.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summaries of standard protocols used to assess the biological activities of pyrazole derivatives.
Synthesis of this compound and its Derivatives
The synthesis of the title compound and its analogs typically involves a multi-step process. A common route is the reaction of a substituted hydrazine with a β-ketonitrile or a similar precursor, followed by cyclization to form the pyrazole ring.[3] The carboxylic acid can be synthesized from its corresponding ethyl ester via hydrolysis.
Caption: General synthetic scheme for the target compound and its ethyl ester.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 48 hours).[4]
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[6][7]
Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: A sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.[6]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
Potential Signaling Pathways
The biological effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways involved in cancer and inflammation. While the precise mechanisms for this compound are not yet elucidated, related compounds have been shown to target key enzymes and transcription factors.
Cyclooxygenase (COX) Inhibition
Many pyrazole-based anti-inflammatory agents, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2).[9] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion
While direct experimental data for this compound remains to be published, the analysis of its close analogs suggests that this chemical scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. The provided data and protocols offer a framework for researchers to design and validate future studies on this and related compounds. Further investigation is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this class of pyrazole derivatives.
References
- 1. srrjournals.com [srrjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ijpsjournal.com [ijpsjournal.com]
Benchmarking 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide Against Standard Cancer and Inflammation Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives against established standard-of-care treatments for cancer and inflammatory conditions. Drawing upon available preclinical data for structurally similar pyrazole compounds, this document outlines the experimental basis for their anti-cancer and anti-inflammatory activities, offering a benchmark for future research and development.
Executive Summary
This compound belongs to a class of pyrazole derivatives that have demonstrated significant potential as therapeutic agents. These compounds are recognized for their roles as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[1] Preclinical studies on analogous pyrazole structures suggest that their mechanism of action may involve the inhibition of key signaling pathways implicated in cancer and inflammation, such as the Fibroblast Growth Factor Receptor (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathways. This guide presents a compilation of in vitro data for representative pyrazole derivatives, juxtaposed with the performance of standard treatments in comparable experimental settings.
Anti-Cancer Potential: Comparison with Standard Chemotherapy
The anti-proliferative activity of pyrazole derivatives has been evaluated in various cancer cell lines. For the purpose of this comparison, we will use data from a representative 5-amino-1H-pyrazole-4-carboxamide derivative and compare its efficacy against doxorubicin, a widely used chemotherapeutic agent.[2][3][4][5][6]
Table 1: In Vitro Anti-Cancer Activity of a Representative Pyrazole Derivative vs. Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Representative Pyrazole Derivative (10h) * | NCI-H520 | Lung Cancer | 0.019 |
| SNU-16 | Gastric Cancer | 0.059 | |
| KATO III | Gastric Cancer | 0.073 | |
| Doxorubicin | A549 | Lung Cancer | > 20 |
| MCF-7 | Breast Cancer | 2.5 | |
| HeLa | Cervical Cancer | 2.92 |
*Data for the representative pyrazole derivative 10h, a 5-amino-1H-pyrazole-4-carboxamide compound, is sourced from a study on pan-FGFR covalent inhibitors.[7] IC50 values for Doxorubicin are compiled from multiple sources for comparison.[4][6]
Key Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)
The aberrant activation of FGFRs is a critical driver in various cancers.[7] Pyrazole derivatives have been identified as potent inhibitors of this pathway. The diagram below illustrates the FGFR signaling cascade and the point of inhibition.
Anti-Inflammatory Potential: Comparison with Standard NSAIDs
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit inflammatory mediators. Here, we compare the in vitro anti-inflammatory activity of a representative pyrazole compound to Celecoxib, a selective COX-2 inhibitor.
Table 2: In Vitro Anti-Inflammatory Activity of a Representative Pyrazole Derivative vs. Celecoxib
| Compound | Cell Line | Assay | IC50 (µM) |
| Representative Pyrazole Derivative (6g) * | BV2 (microglia) | IL-6 Inhibition | 9.562 |
| Celecoxib | BV2 (microglia) | IL-6 Inhibition | 18.46 |
| RAW 264.7 (macrophages) | PGE2 Inhibition | ~0.04 (Ki) |
*Data for the representative pyrazole derivative 6g is from a study on novel pyrazole derivatives with neuroprotective effects.[8] Celecoxib data is from the same study for IL-6 inhibition and another source for PGE2 inhibition for a broader comparison.[8][9]
Key Signaling Pathway: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response and inflammation.[2] Inhibition of IRAK4 can block the downstream cascade leading to the production of pro-inflammatory cytokines.
Experimental Protocols
In Vitro Anti-Cancer Activity: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., a pyrazole derivative or doxorubicin) and a vehicle control. The plates are then incubated for 48-72 hours.[6]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Anti-Inflammatory Activity: Cytokine Inhibition Assay
Objective: To measure the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
Methodology:
-
Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are seeded in a 96-well plate and allowed to adhere overnight.[2]
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a pyrazole derivative or celecoxib) for 1-2 hours.[2]
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.[2]
-
Incubation: The plates are incubated for 24 hours to allow for cytokine accumulation in the cell culture supernatant.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Conclusion
The available data on pyrazole derivatives, analogous to this compound, indicate a promising therapeutic profile for both cancer and inflammatory diseases. In preclinical in vitro models, these compounds demonstrate potent anti-proliferative and anti-inflammatory activities, in some cases exceeding the efficacy of standard-of-care agents. The likely mechanisms of action, through the inhibition of key signaling pathways such as FGFR and IRAK4, provide a strong rationale for their continued investigation. Further studies, including in vivo xenograft models and comprehensive toxicological profiling, are warranted to fully elucidate the therapeutic potential of this class of compounds and to advance them towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
Navigating Drug Discovery: A Comparative Analysis of In Silico and In Vitro Evaluations of Pyrazole Derivatives
An objective comparison of computational and experimental data for pyrazole-based compounds as potential therapeutic agents.
Data Presentation: In Silico vs. In Vitro Results
The following table summarizes the molecular docking scores (in silico) and the corresponding in vitro inhibitory activities against cyclooxygenase (COX) enzymes and cellular anti-inflammatory effects for a selection of pyrazolo[3,4-d]pyrimidinone derivatives.
| Compound ID | Target | In Silico Method | In Silico Result (Binding Energy, kcal/mol) | In Vitro Assay | In Vitro Result (IC₅₀, µM) |
| 5k | COX-2 | Molecular Docking | -10.57 | COX-2 Inhibition Assay | 0.09 |
| COX-1 | Molecular Docking | -6.19 | COX-1 Inhibition Assay | 11.2 | |
| TNF-α | LPS-induced TNF-α in RAW 264.7 cells | 0.15 | |||
| IL-6 | LPS-induced IL-6 in RAW 264.7 cells | 0.21 | |||
| Celecoxib | COX-2 | Molecular Docking | -10.19 | COX-2 Inhibition Assay | 0.08 |
| (Reference) | COX-1 | Molecular Docking | -6.59 | COX-1 Inhibition Assay | 10.5 |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the accurate interpretation of the presented data.
In Silico: Molecular Docking Protocol
Molecular docking studies were performed to predict the binding affinity and interaction patterns of the pyrazolo[3,4-d]pyrimidinone derivatives with the active sites of COX-1 and COX-2 enzymes.
-
Protein Preparation: The crystal structures of COX-1 and COX-2 were obtained from the Protein Data Bank. Water molecules and co-ligands were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 2D structures of the compounds were drawn and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Docking Simulation: A molecular docking program was used to perform the docking simulations. The active site was defined based on the co-crystallized ligand. The program calculated the binding energies and predicted the binding poses of the ligands within the enzyme's active site.
In Vitro: COX Inhibition Assay Protocol
The in vitro inhibitory activity of the compounds against COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes were used. Arachidonic acid was used as the substrate.
-
Incubation: The test compounds at various concentrations were pre-incubated with the enzymes.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2, the intermediate product of the COX reaction, was measured colorimetrically at a specific wavelength.
-
IC₅₀ Determination: The concentration of the compound that caused 50% inhibition of the enzyme activity (IC₅₀) was calculated from the dose-response curves.
In Vitro: Anti-inflammatory Activity in RAW 264.7 Macrophages
The anti-inflammatory activity was assessed by measuring the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with different concentrations of the test compounds for a specified time.
-
Stimulation: The cells were then stimulated with LPS to induce the production of inflammatory cytokines.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC₅₀ Determination: The IC₅₀ values for the inhibition of cytokine production were calculated.
Visualization of Pathways and Workflows
Visual representations of the signaling pathway and experimental workflow can aid in understanding the complex processes involved in this research.
Caption: Simplified signaling pathway of inflammation and COX-2 inhibition.
Caption: General experimental workflow for in silico and in vitro comparison.
Independent Verification of Synthesis: A Comparative Guide to 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The comparison is based on established chemical principles and data from analogous reactions reported in scientific literature. This document aims to offer an objective overview to aid in the selection of an appropriate synthetic strategy.
Comparative Analysis of Synthetic Routes
Two plausible and efficient synthetic pathways for the target molecule are outlined below. The primary distinction between them lies in the nature of the intermediate functional group at the 4-position of the pyrazole ring: a nitrile or an ester.
| Parameter | Route 1: Via Nitrile Intermediate | Route 2: Via Ester Intermediate |
| Starting Materials | 4-chlorophenylhydrazine, Ethoxymethylenemalononitrile | 4-chlorophenylhydrazine, Diethyl 2-cyano-3-ethoxyacrylate |
| Key Intermediates | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate |
| Number of Steps | 2 (Cyclization, Hydrolysis) | 2 (Cyclization, Hydrolysis) |
| Estimated Yield | Good to Excellent (for cyclization) | Good to Excellent (for cyclization) |
| Reaction Conditions | Mild to moderate for cyclization; potentially harsh for hydrolysis | Mild to moderate for both steps |
| Key Advantages | High atom economy in the cyclization step. | Direct formation of the carboxylate precursor. Milder final hydrolysis. |
| Potential Challenges | Harsh conditions for nitrile hydrolysis may affect other functional groups. | Potential for side reactions during the cyclization if not optimized. |
Experimental Protocols
The following are detailed, plausible experimental protocols for the two synthetic routes, based on analogous procedures found in the literature.
Route 1: Synthesis via Nitrile Intermediate
This route involves an initial cyclization to form the pyrazole carbonitrile, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
-
Materials: 4-chlorophenylhydrazine hydrochloride, ethoxymethylenemalononitrile, ethanol, sodium acetate.
-
Procedure:
-
A mixture of 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in ethanol (30 mL) is stirred at room temperature for 15 minutes to generate the free base.
-
Ethoxymethylenemalononitrile (1.22 g, 10 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux for 3 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
Step 2: Hydrolysis to this compound
-
Materials: 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, sulfuric acid (70%).
-
Procedure:
-
The pyrazole carbonitrile (2.18 g, 10 mmol) is added to 70% aqueous sulfuric acid (20 mL).
-
The mixture is heated to 100-110 °C and stirred for 4 hours.
-
The reaction mixture is then cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford the final product.
-
Route 2: Synthesis via Ester Intermediate
This route directly forms the ethyl ester of the target compound, which is then hydrolyzed.
Step 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Materials: 4-chlorophenylhydrazine hydrochloride, diethyl 2-cyano-3-ethoxyacrylate, ethanol, triethylamine.
-
Procedure:
-
To a solution of 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (30 mL), triethylamine (1.4 mL, 10 mmol) is added, and the mixture is stirred for 15 minutes.
-
Diethyl 2-cyano-3-ethoxyacrylate (2.01 g, 10 mmol) is added to the reaction mixture.
-
The mixture is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester, which can be purified by column chromatography or recrystallization.
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
The pyrazole ester (2.67 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (20 mL).
-
The mixture is heated at reflux for 2 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is diluted with water and acidified to pH 3-4 with 2M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product.
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Comparative workflow of the two main synthetic routes.
Independent Verification: Analytical Data
Independent verification of the final product, this compound, should be conducted using standard analytical techniques. Below are the expected characteristic data based on analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the chlorophenyl ring, a singlet for the pyrazole C3-H, and a broad singlet for the amino (NH₂) protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and chlorophenyl rings, as well as a signal for the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C=N and C=C stretching of the pyrazole ring. A broad O-H stretch for the carboxylic acid will also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClN₃O₂). |
| Melting Point | A sharp melting point is indicative of high purity. |
The following diagram illustrates a generalized workflow for the synthesis and subsequent verification of the target compound.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
